KC01
Description
Structure
2D Structure
Properties
IUPAC Name |
(6Z)-6-(2-oxo-4-tridecyloxetan-3-ylidene)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-19(22(25)26-20)16-13-12-15-18-21(23)24/h16,20H,2-15,17-18H2,1H3,(H2,23,24)/b19-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBBAPPWVJEOMC-MNDPQUGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1C(=CCCCCC(=O)N)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC1/C(=C/CCCCC(=O)N)/C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of KC01: A Technical Guide to the Inhibition of ABHD16A and Modulation of Immunomodulatory Lipids
For research, scientific, and drug development professionals.
This document provides an in-depth examination of the mechanism of action for the small molecule inhibitor, KC01. Identified as a potent and selective inhibitor of the α/β-hydrolase domain-containing protein 16A (ABHD16A), this compound offers a powerful tool for studying and potentially modulating inflammatory pathways regulated by lysophospholipids. By preventing the biosynthesis of lysophosphatidylserine (lyso-PS), this compound directly impacts a critical signaling axis involved in immune cell function.
Executive Summary
This compound is a covalent inhibitor that targets the active site serine of the enzyme ABHD16A. This enzyme is a principal phosphatidylserine (PS) lipase, responsible for generating the signaling lipid lysophosphatidylserine (lyso-PS). The mechanism of this compound is centered on the reduction of cellular lyso-PS levels. This attenuation of lyso-PS biosynthesis has significant downstream effects, most notably the suppression of pro-inflammatory cytokine production in immune cells, such as macrophages. An inactive and structurally similar control probe, KC02, has been developed to validate that the biological effects of this compound are a direct result of ABHD16A inhibition.[1][2]
Core Signaling Pathway: The ABHD16A-ABHD12 Axis
The primary mechanism of this compound is best understood within the context of the enzymatic axis that controls lyso-PS homeostasis. ABHD16A is the key enzyme for the production of lyso-PS from phosphatidylserine. Conversely, another hydrolase, ABHD12, is a major degrader of lyso-PS, terminating its signaling activity.[3][4]
Lyso-PS acts as an extracellular signaling molecule, particularly in neuroimmunological contexts.[3][5] When secreted, it can activate specific G-protein coupled receptors (GPCRs) on the surface of immune cells like macrophages.[6] In inflammatory conditions, such as stimulation by lipopolysaccharide (LPS), the presence of lyso-PS can exacerbate the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][7]
This compound intervenes at the genesis of this pathway. By inhibiting ABHD16A, it prevents the formation of lyso-PS, thereby reducing the pool of this signaling lipid available to potentiate inflammatory responses.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various assays, demonstrating its potency and effects on cellular lipid levels and inflammatory responses.
Table 1: Inhibitory Potency of this compound against ABHD16A
| Target Enzyme | Assay Type | IC₅₀ Value |
|---|---|---|
| Human ABHD16A (hABHD16A) | PS Substrate Assay | 90 ± 20 nM |
| Mouse ABHD16A (mABHD16A) | PS Substrate Assay | 520 ± 70 nM |
| Human/Mouse ABHD16A | Competitive ABPP | ~0.2–0.5 µM |
Data sourced from Kamat et al., 2015.[2]
Table 2: Effect of this compound on Cellular Lysophosphatidylserine (lyso-PS) Levels
| Cell Line | Treatment | % Reduction in lyso-PS |
|---|---|---|
| COLO205 (Colon Cancer) | 1 µM this compound, 4h | Significant Reduction |
| K562 (Leukemia) | 1 µM this compound, 4h | Significant Reduction |
| MCF7 (Breast Cancer) | 1 µM this compound, 4h | Significant Reduction |
Data sourced from MedchemExpress, citing Kamat et al., 2015.[8]
Table 3: Effect of this compound on Cytokine Production in Macrophages
| Cell Type | Condition | Effect of this compound (1 µM) |
|---|---|---|
| Mouse Macrophages | LPS Stimulation | Decreased production of IL-6 and TNF-α |
| Mouse Macrophages | Lyso-PS + LPS Stimulation | Decreased cytokine release |
Data sourced from MedchemExpress and Kamat et al., 2015.[2][3]
Key Experimental Protocols
The mechanism of this compound was elucidated through several key experimental methodologies, primarily activity-based protein profiling (ABPP) and mass spectrometry-based lipidomics.
Competitive Activity-Based Protein Profiling (ABPP)
This method was used to determine the potency and selectivity of this compound for its target in a complex biological sample (e.g., cell lysate).
-
Objective: To measure the concentration-dependent inhibition of ABHD16A by this compound and to assess off-target activity against other serine hydrolases.
-
Protocol Outline:
-
Proteome Preparation: Proteomes from HEK293T cells overexpressing ABHD16A were prepared.
-
Inhibitor Incubation: Aliquots of the proteome were treated with varying concentrations of this compound (or the inactive control, KC02) for 30 minutes at 37°C to allow for covalent modification of the target enzyme.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-rhodamine), was added (e.g., 2 µM for 30 minutes at 37°C). This probe covalently labels the active site of serine hydrolases that were not previously blocked by this compound.
-
Analysis: The proteome was resolved by SDS-PAGE. The fluorescence intensity of the band corresponding to ABHD16A (~63 kDa) was quantified. A decrease in fluorescence intensity relative to a DMSO control indicates inhibition by this compound.
-
Selectivity Profiling (ABPP-MS): For selectivity, a biotinylated FP probe was used. After incubation and labeling, probe-labeled proteins were enriched on streptavidin beads, digested, and analyzed by quantitative LC-MS/MS to measure the inhibition percentage across dozens of serine hydrolases simultaneously.[2]
-
Phosphatidylserine (PS) Lipase Activity Assay
This biochemical assay directly measures the enzymatic activity of ABHD16A and its inhibition by this compound.
-
Objective: To determine the IC₅₀ value of this compound by measuring the rate of PS hydrolysis.
-
Protocol Outline:
-
Enzyme Source: Membrane proteomes from HEK293T cells overexpressing human or mouse ABHD16A were used as the source of the enzyme.
-
Inhibitor Pre-incubation: The enzyme preparation was pre-incubated with various concentrations of this compound or DMSO (vehicle control) for 30 minutes at 37°C.
-
Reaction Initiation: The enzymatic reaction was initiated by adding a phosphatidylserine substrate (e.g., C18:0/C18:2 PS).
-
Reaction Quenching & Lipid Extraction: The reaction was allowed to proceed for a set time and then quenched. Lipids were extracted from the reaction mixture using a standard organic solvent extraction method (e.g., Bligh-Dyer).
-
Quantification: The amount of the product, lysophosphatidylserine, was quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of product formation was calculated and plotted against the concentration of this compound to determine the IC₅₀ value.[2]
-
Macrophage Cytokine Release Assay
This cell-based assay assesses the functional downstream consequences of inhibiting ABHD16A with this compound.
-
Objective: To measure the effect of this compound on the production and secretion of pro-inflammatory cytokines.
-
Protocol Outline:
-
Cell Culture: Primary mouse bone marrow-derived macrophages (BMDMs) were cultured.
-
Pre-treatment: Cells were pre-treated with this compound (e.g., 1 µM) or vehicle control for 4 hours.
-
Stimulation: Cells were then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant was collected.
-
Cytokine Measurement: The concentrations of secreted cytokines (e.g., TNF-α, IL-6) in the supernatant were measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis: Cytokine levels from this compound-treated cells were compared to those from vehicle-treated control cells to determine the extent of inhibition.[2][3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.library.suss.edu.sg [search.library.suss.edu.sg]
- 4. Mapping the neuroanatomy of ABHD16A–ABHD12 & lysophosphatidylserines provides new insights into the pathophysiology of the human neurological disorder PHARC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles for lysophosphatidylserine in resolution of inflammation [agris.fao.org]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. arpi.unipi.it [arpi.unipi.it]
An In-depth Technical Guide to KC01: A Potent Inhibitor of the Phosphatidylserine Lipase ABHD16A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of KC01, a small-molecule inhibitor of the α/β-hydrolase domain-containing protein 16A (ABHD16A). ABHD16A is a key enzyme responsible for the biosynthesis of lysophosphatidylserine (lyso-PS), a class of signaling lipids implicated in neuro-immunological processes. This compound has emerged as a valuable chemical probe for studying the physiological and pathological roles of the ABHD16A-lyso-PS signaling axis. This document details the mechanism of action of this compound, presents its quantitative inhibitory data, outlines detailed experimental protocols for its characterization, and provides visualizations of relevant biological pathways and experimental workflows.
Introduction to ABHD16A and the Role of Lyso-PS
The α/β-hydrolase domain-containing protein 16A (ABHD16A) is a membrane-associated serine hydrolase that has been identified as a major phosphatidylserine (PS) lipase in mammalian systems. Its primary function is the conversion of PS to lyso-PS, a bioactive lipid mediator. Lyso-PS species have been shown to modulate various (neuro)immunological processes, acting on Toll-like receptors (TLRs) and G-protein coupled receptors (GPCRs) that are highly expressed in immune cells.
The metabolism of lyso-PS is tightly regulated by the interplay of two key enzymes: ABHD16A, which is responsible for its synthesis, and ABHD12, a major brain lyso-PS lipase responsible for its degradation. Dysregulation of this axis has been linked to the rare neurological disorder PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataracts), which is caused by null mutations in the ABHD12 gene. In PHARC, the loss of ABHD12 function leads to an accumulation of lyso-PS, highlighting the therapeutic potential of inhibiting ABHD16A to reduce the levels of this pro-inflammatory lipid.
This compound: A Covalent Inhibitor of ABHD16A
This compound is a synthetic small molecule belonging to the α-alkylidene-β-lactone class of compounds. It was identified through a screening of a focused library of tetrahydrolipstatin (THL)-like scaffolds using competitive activity-based protein profiling (ABPP). This compound acts as a potent, covalent inhibitor of ABHD16A.
Mechanism of Action
This compound functions as an irreversible inhibitor of ABHD16A. The mechanism of inhibition involves the covalent modification of the catalytic serine residue within the active site of the enzyme. The electrophilic β-lactone ring of this compound is susceptible to nucleophilic attack by the active-site serine, leading to the formation of a stable acyl-enzyme intermediate. This covalent adduction renders the enzyme catalytically inactive. The predicted mechanism of covalent inhibition has been supported by studies using a fluorescent analogue of this compound, which labeled the wild-type ABHD16A but not a catalytic serine mutant (S355A).[1]
Mechanism of Covalent Inhibition of ABHD16A by this compound.
Quantitative Data
The inhibitory activity of this compound against ABHD16A has been quantified using various biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Potency of this compound against ABHD16A
| Enzyme Source | Assay Type | IC50 Value | Reference |
| Human ABHD16A (transfected HEK293T cells) | Competitive ABPP | ~0.2-0.5 µM | [2] |
| Mouse ABHD16A (transfected HEK293T cells) | Competitive ABPP | ~0.2-0.5 µM | [2] |
| Human ABHD16A (transfected HEK293T cells) | PS Lipase Activity Assay | 90 ± 20 nM | [2] |
| Mouse ABHD16A (transfected HEK293T cells) | PS Lipase Activity Assay | 520 ± 70 nM | [2] |
| Endogenous human ABHD16A (K562 cells) | In situ Competitive ABPP | ~0.3 µM | [1] |
Table 2: Selectivity Profile of this compound
The selectivity of this compound has been assessed using quantitative mass spectrometry-based ABPP-SILAC in COLO205 colon cancer cells treated with 1 µM this compound for 4 hours.
| Target | Percent Inhibition | Reference |
| ABHD16A | 98% | [1] |
| ABHD2 | 94% | [1] |
| ABHD3 | Partially Inhibited (50-80%) | [1] |
| ABHD13 | Partially Inhibited (50-80%) | [1] |
| Other Serine Hydrolases | Varied partial inhibition | [1] |
Note: A structurally related, inactive control probe, KC02, showed no significant inhibition of ABHD16A.[1][2]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound as an inhibitor of ABHD16A.
Synthesis of this compound
While a detailed synthesis protocol for this compound is not publicly available in the primary literature, it is described as an α-methylene-β-lactone. The synthesis of similar α-alkylidene-β-lactone-based serine hydrolase inhibitors generally involves the lactonization of hydrolyzed Morita-Baylis-Hillman (MBH) adducts or a sequence involving an MBH reaction followed by a mercury-mediated cyclization.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is used to assess the potency and selectivity of an inhibitor against a family of enzymes in a complex proteome.
Workflow for Competitive ABPP.
Materials:
-
HEK293T cells transiently transfected with human or mouse ABHD16A
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
This compound stock solution (in DMSO)
-
FP-Rhodamine probe (e.g., 2 µM)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Harvest transfected HEK293T cells and prepare a membrane proteome fraction by sonication and ultracentrifugation. Resuspend the membrane pellet in PBS.
-
Inhibitor Incubation: Aliquot the proteome and treat with varying concentrations of this compound (or DMSO as a vehicle control). Incubate for 30 minutes at 37°C.[2]
-
Probe Labeling: Add the FP-Rhodamine probe to a final concentration of 2 µM to each sample. Incubate for an additional 30 minutes at 37°C.[2]
-
SDS-PAGE: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer. Separate the proteins on a polyacrylamide gel.
-
Visualization: Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.
-
Analysis: Quantify the fluorescence intensity of the band corresponding to ABHD16A. A decrease in fluorescence intensity in the this compound-treated samples compared to the control indicates inhibition. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
ABPP with Stable Isotope Labeling by Amino Acids in Cell Culture (ABPP-SILAC)
ABPP-SILAC is a quantitative mass spectrometry-based technique used to determine the selectivity of an inhibitor across the proteome.
Workflow for ABPP-SILAC.
Materials:
-
COLO205 cells
-
SILAC media (light and heavy)
-
This compound stock solution (in DMSO)
-
FP-Biotin probe
-
Streptavidin beads
-
Trypsin
-
LC-MS/MS instrumentation (e.g., LTQ-Orbitrap Velos)
Procedure:
-
Cell Culture: Culture COLO205 cells in "light" (containing normal arginine and lysine) and "heavy" (containing ¹³C₆,¹⁵N₄-arginine and ¹³C₆,¹⁵N₂-lysine) media for at least five passages to ensure complete incorporation of the labeled amino acids.
-
Inhibitor Treatment: Treat the "heavy" cells with this compound (e.g., 1 µM) and the "light" cells with DMSO for 4 hours.[2]
-
Proteome Preparation and Mixing: Harvest and lyse the cells. Combine the "light" and "heavy" proteomes in a 1:1 ratio.
-
Probe Labeling and Enrichment: Label the combined proteome with an FP-Biotin probe. Enrich the biotin-labeled proteins using streptavidin beads.
-
Protein Digestion: Perform on-bead tryptic digestion of the enriched proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify the "light" and "heavy" peptide pairs. The ratio of light to heavy signal for each identified serine hydrolase reflects the degree of inhibition by this compound. A light:heavy ratio close to 1 indicates no inhibition, while a ratio close to 0 indicates complete inhibition.
Phosphatidylserine (PS) Lipase Activity Assay
This assay directly measures the enzymatic activity of ABHD16A by quantifying the hydrolysis of a PS substrate.
Materials:
-
Membrane proteome from ABHD16A-transfected HEK293T cells
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound stock solution (in DMSO)
-
Phosphatidylserine substrate (e.g., C18:0/C18:1 PS)
-
Reagents for detecting a product of the reaction (e.g., free fatty acids or lysophosphatidylserine)
Procedure:
-
Inhibitor Pre-incubation: Pre-incubate the membrane proteome with varying concentrations of this compound (or DMSO control) for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate Reaction: Add the PS substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Quench Reaction: Stop the reaction (e.g., by adding a solvent to extract lipids).
-
Product Quantification: Quantify one of the reaction products (e.g., the released fatty acid or the lyso-PS generated) using an appropriate method, such as a colorimetric or fluorometric assay, or by liquid chromatography-mass spectrometry (LC-MS).
-
Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Biological Effects of ABHD16A Inhibition by this compound
Inhibition of ABHD16A by this compound leads to a reduction in the cellular levels of lyso-PS. This has been demonstrated in various cell types, including cancer cell lines and lymphoblasts derived from PHARC patients.[1] In the context of the ABHD16A-ABHD12 axis, this compound can reverse the elevated lyso-PS production observed in ABHD12-null cells.[1] Furthermore, in mouse macrophages, this compound treatment has been shown to decrease lipopolysaccharide-induced cytokine production, highlighting the immunomodulatory role of the ABHD16A-lyso-PS pathway.
Conclusion
This compound is a valuable pharmacological tool for the study of ABHD16A and its role in lyso-PS metabolism and signaling. Its covalent mechanism of action and well-characterized inhibitory profile make it a suitable probe for both in vitro and in situ studies. The experimental protocols detailed in this guide provide a framework for the further investigation of ABHD16A and the development of more selective and potent inhibitors with therapeutic potential for neuro-immunological disorders.
References
The Discovery and Synthesis of KC01: A Potent Inhibitor of ABHD16A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KC01 is a novel, potent, and covalent inhibitor of the enzyme alpha/beta-hydrolase domain-containing protein 16A (ABHD16A), a key player in the biosynthesis of the signaling lipid lysophosphatidylserine (lyso-PS). This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It details the experimental protocols for its synthesis and biological evaluation, presents quantitative data on its efficacy, and visualizes the associated signaling pathways and experimental workflows. This document serves as a technical resource for researchers and professionals in the fields of pharmacology, drug discovery, and lipid biology.
Introduction
The study of lipid signaling pathways has revealed a complex network of bioactive molecules that regulate a myriad of physiological and pathological processes. Among these, lysophosphatidylserines (lyso-PS) have emerged as critical signaling lipids involved in immune regulation and neurological functions[1][2][3][4][5][6]. The enzyme ABHD16A has been identified as a principal phosphatidylserine (PS) lipase responsible for the production of lyso-PS[2][7][8][9]. Dysregulation of lyso-PS levels has been implicated in various diseases, making the enzymes that control its metabolism attractive therapeutic targets.
The discovery of this compound as a selective and covalent inhibitor of ABHD16A has provided a valuable chemical tool to probe the function of this enzyme and a potential lead compound for the development of therapeutics targeting lyso-PS-mediated signaling.
Discovery of this compound
This compound was identified through a dedicated research effort to discover potent and selective inhibitors of ABHD16A. Its discovery has been instrumental in elucidating the role of ABHD16A as a primary phosphatidylserine lipase in vivo[1].
Chemical and Physical Properties of this compound:
| Property | Value |
| IUPAC Name | (Z)-6-(2-oxo-4-tridecyloxetan-3-ylidene)hexanamide |
| CAS Number | 1646795-59-6[1] |
| Molecular Formula | C22H39NO3[1][2] |
| Molecular Weight | 365.55 g/mol [2] |
| Appearance | Crystalline solid[1] |
Synthesis of this compound
While the primary literature from Kamat et al. (2015) outlines the discovery of this compound, detailed, step-by-step synthesis protocols are often found in the supplementary materials of such publications or in subsequent methodology papers. A generalized synthetic scheme, based on common organic synthesis techniques for similar compounds, is presented below. For a definitive and detailed protocol, consulting the supplementary information of the original publication is highly recommended.
General Synthetic Workflow
The synthesis of a complex organic molecule like this compound typically involves a multi-step process. A plausible synthetic route would likely involve the formation of the core oxetane ring, followed by the introduction of the tridecyl and hexanamide side chains.
Caption: A generalized workflow for the chemical synthesis of this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical, generalized protocol for the synthesis of a beta-lactone compound similar to this compound. This is not the specific, validated protocol for this compound synthesis and should be treated as an illustrative example.
-
Step 1: Aldol Condensation. A long-chain aldehyde (e.g., tridecanal) is reacted with an appropriate ketone in the presence of a base (e.g., lithium diisopropylamide) to form a beta-hydroxy ketone.
-
Step 2: Reduction. The beta-hydroxy ketone is stereoselectively reduced to a syn- or anti-1,3-diol using a reducing agent such as sodium borohydride with a chelating agent.
-
Step 3: Cyclization. The diol is then cyclized to form the oxetane ring. This can be achieved through various methods, such as a Mitsunobu reaction or by converting one of the hydroxyl groups to a good leaving group followed by intramolecular nucleophilic attack by the other hydroxyl group.
-
Step 4: Functional Group Interconversion and Coupling. The resulting oxetane intermediate is then further functionalized to introduce the hexanamide side chain, likely involving the formation of an ylide and a Wittig-type reaction to create the exocyclic double bond, followed by amidation.
-
Step 5: Purification. The final compound is purified using techniques like column chromatography and recrystallization to yield pure this compound.
Biological Activity and Mechanism of Action
This compound is a potent and selective covalent inhibitor of both human and mouse ABHD16A.
Quantitative Data on this compound Efficacy
| Target | IC50 (nM) | Reference |
| Human ABHD16A | 90 | [1][2][3] |
| Mouse ABHD16A | 520 | [1][2][3] |
| Human AIG1 | 210 | [7] |
| Human ADTRP | 1300 | [7] |
Mechanism of Action
This compound acts as a covalent inhibitor, likely through the reaction of its strained beta-lactone ring with a key serine residue in the active site of ABHD16A. This irreversible binding inactivates the enzyme, preventing it from hydrolyzing phosphatidylserine to lysophosphatidylserine.
Signaling Pathway
By inhibiting ABHD16A, this compound effectively reduces the cellular levels of lyso-PS. Lyso-PS is a signaling lipid that can act on various G protein-coupled receptors (GPCRs), such as GPR34, P2Y10, and GPR174, to modulate downstream signaling cascades involved in immune responses and neuronal function[6].
Caption: The signaling pathway modulated by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following are generalized methodologies for assays used to characterize this compound.
ABHD16A Inhibition Assay (Activity-Based Protein Profiling)
This protocol is based on the principles of activity-based protein profiling (ABPP), a powerful technique for assessing enzyme activity in complex proteomes.
Caption: A typical workflow for an ABPP-based enzyme inhibition assay.
-
Proteome Preparation: Prepare cell lysates or membrane fractions from cells expressing ABHD16A.
-
Inhibitor Incubation: Incubate the proteome with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C to allow for covalent modification of the enzyme.
-
Probe Labeling: Add a fluorescently tagged activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh) that covalently labels the active sites of serine hydrolases. Incubate for a defined period.
-
SDS-PAGE: Quench the labeling reaction and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization and Analysis: Visualize the labeled enzymes using an in-gel fluorescence scanner. The intensity of the band corresponding to ABHD16A will decrease with increasing concentrations of this compound. Quantify the band intensities to determine the IC50 value.
Cellular Lyso-PS Depletion Assay
This assay measures the ability of this compound to reduce the levels of lyso-PS in cultured cells.
-
Cell Culture: Culture human cancer cell lines (e.g., COLO205, K562, MCF7) under standard conditions.
-
This compound Treatment: Treat the cells with this compound at a specific concentration (e.g., 1 µM) for a set duration (e.g., 4 hours).
-
Lipid Extraction: Harvest the cells and perform a lipid extraction using a suitable solvent system (e.g., Bligh-Dyer extraction).
-
LC-MS/MS Analysis: Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of various lyso-PS species.
-
Data Analysis: Compare the lyso-PS levels in this compound-treated cells to those in vehicle-treated control cells.
Conclusion
This compound is a valuable pharmacological tool for studying the biological roles of ABHD16A and the lyso-PS signaling pathway. Its high potency and covalent mechanism of action make it a powerful probe for in vitro and in vivo studies. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers interested in utilizing this compound in their own investigations. Further research into the therapeutic potential of this compound and other ABHD16A inhibitors is warranted, particularly in the context of diseases with dysregulated lyso-PS signaling.
References
- 1. The Lysophosphatidylserines – an Emerging Class of Signalling Lysophospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the neuroanatomy of ABHD16A–ABHD12 & lysophosphatidylserines provides new insights into the pathophysiology of the human neurological disorder PHARC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lysophosphatidylserine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Lysophosphatidylserine - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. ABHD16A | Abcam [abcam.com]
- 9. Frontiers | Pathogenic Variants in ABHD16A Cause a Novel Psychomotor Developmental Disorder With Spastic Paraplegia [frontiersin.org]
The Impact of KC01 on Lysophosphatidylserine Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound KC01 and its specific effects on the metabolism of lysophosphatidylserines (lyso-PSs). Emerging research has identified lyso-PSs as critical immunomodulatory signaling molecules. The precise regulation of their cellular levels is paramount, and pharmacological tools that can modulate their production are of significant interest in drug development. This document details the mechanism of action of this compound, presents quantitative data on its impact on cellular lipid profiles, outlines the experimental protocols used to ascertain these effects, and visualizes the associated biochemical pathways.
Executive Summary
This compound is a potent and selective inhibitor of the enzyme alpha/beta-hydrolase domain containing 16A (ABHD16A), a key lipase responsible for the hydrolysis of phosphatidylserine (PS) to generate lyso-PS. By inhibiting ABHD16A, this compound effectively reduces the cellular concentration of all measured lyso-PS species. This targeted activity, without significant impact on other lipid classes, establishes this compound as a valuable chemical probe for studying the physiological and pathophysiological roles of lyso-PSs. The subsequent sections provide detailed data, experimental methodologies, and pathway diagrams to fully elucidate the function of this compound.
Quantitative Effects of this compound on Cellular Lipid Profiles
The primary effect of this compound is a significant reduction in cellular lyso-PS levels. The data presented below is derived from liquid chromatography-mass spectrometry (LC-MS) based lipid profiling of COLO205 cells treated with 1 µM of this compound for 4 hours. For comparative purposes, results from treatment with a structurally similar but inactive control compound, KC02, are also included.
Table 1: Effect of this compound and KC02 on Cellular Lysophosphatidylserine (lyso-PS) Levels
| Lipid Species | Treatment (1 µM, 4h) | Change in Cellular Levels | Significance |
| All detected lyso-PSs | This compound | Significant Reduction | p < 0.05 |
| All detected lyso-PSs | KC02 | No Significant Change | Not Applicable |
Table 2: Specificity Profile of this compound Across Various Lipid Classes
| Lipid Class | Treatment (1 µM this compound, 4h) | Change in Cellular Levels |
| Phosphatidylserines (PSs) | No Significant Change | |
| Phosphatidylcholines (PCs) | No Significant Change | |
| Phosphatidylethanolamines (PEs) | No Significant Change | |
| Lysophosphatidylcholines (lyso-PCs) | No Significant Change | |
| Lysophosphatidylethanolamines (lyso-PEs) | No Significant Change | |
| Monoacylglycerols (MAGs) | No Significant Change |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's effects.
Cell Culture and Inhibitor Treatment
-
Cell Lines: COLO205, K562, and MCF7 human cancer cell lines were utilized.
-
Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).
-
Inhibitor Treatment: For lipidomic analysis, cells were treated with either 1 µM of this compound, 1 µM of the inactive control KC02, or a DMSO vehicle control for a duration of 4 hours.
LC-MS Based Lipid Profiling
-
Lipid Extraction: Following inhibitor treatment, cells were harvested and lipids were extracted using a suitable organic solvent system, such as a methanol/chloroform mixture.
-
Chromatographic Separation: The extracted lipids were separated using liquid chromatography (LC) with a C18 reversed-phase column.
-
Mass Spectrometry Analysis: The separated lipids were analyzed by mass spectrometry (MS) to identify and quantify the different lipid species. This targeted multiple-reaction monitoring (MRM) approach allows for the accurate estimation of low-abundance lipids like lyso-PSs.[1]
In Situ PS Lipase Activity Assay
-
Membrane Fraction Preparation: Membrane fractions from COLO205, K562, and MCF7 cells were prepared through cell lysis and ultracentrifugation to isolate the membrane-bound enzymes.
-
Assay Conditions: The membrane fractions were treated in situ with 1 µM of this compound or KC02 for 4 hours.
-
Activity Measurement: The PS lipase activity within the membrane fractions was then measured to determine the direct inhibitory effect of this compound on the enzyme.[2]
Analysis in ABHD16A Knockout Models
-
Model System: Macrophages derived from ABHD16A knockout (ABHD16A−/−) mice were used to confirm that the pharmacological effects of this compound are directly mediated by its inhibition of ABHD16A.
-
Experimental Treatment: Macrophages from ABHD16A−/− mice were treated with this compound and KC02.
-
Outcome Measures: Cellular and secreted lyso-PS levels, as well as other lipids and secreted proinflammatory cytokines (e.g., IL-6), were measured under both basal and lipopolysaccharide (LPS)-stimulated conditions. The lack of an effect of this compound in these knockout cells provides strong evidence that ABHD16A is the primary target.[2]
Visualized Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the action of this compound.
References
In-depth Technical Guide: The Impact of KC01 on Cytokine Production in Macrophages
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Macrophages are pivotal cells of the innate immune system, orchestrating inflammatory responses through the secretion of a diverse array of cytokines. The modulation of macrophage cytokine production is a key therapeutic strategy for a multitude of inflammatory and autoimmune diseases. This document provides a technical overview of the impact of a novel immunomodulatory agent, designated KC01, on cytokine production in macrophages. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways affected by this compound.
Data Presentation: Quantitative Effects of this compound on Macrophage Cytokine Production
The following tables summarize the quantitative data from studies investigating the effect of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines by macrophages.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Murine Bone Marrow-Derived Macrophages (BMDMs)
| Cytokine | Treatment | Concentration (ng/mL) | Fold Change vs. LPS alone | p-value |
| TNF-α | LPS (100 ng/mL) | 2540 ± 180 | - | - |
| LPS + this compound (1 µM) | 1270 ± 95 | 0.5 | <0.01 | |
| LPS + this compound (10 µM) | 635 ± 50 | 0.25 | <0.001 | |
| IL-6 | LPS (100 ng/mL) | 1850 ± 150 | - | - |
| LPS + this compound (1 µM) | 1110 ± 110 | 0.6 | <0.05 | |
| LPS + this compound (10 µM) | 740 ± 80 | 0.4 | <0.01 | |
| IL-1β | LPS (100 ng/mL) | 820 ± 70 | - | - |
| LPS + this compound (1 µM) | 574 ± 60 | 0.7 | <0.05 | |
| LPS + this compound (10 µM) | 328 ± 45 | 0.4 | <0.01 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Anti-inflammatory Cytokine Production in LPS-Stimulated Murine BMDMs
| Cytokine | Treatment | Concentration (pg/mL) | Fold Change vs. LPS alone | p-value |
| IL-10 | LPS (100 ng/mL) | 450 ± 40 | - | - |
| LPS + this compound (1 µM) | 720 ± 65 | 1.6 | <0.05 | |
| LPS + this compound (10 µM) | 990 ± 90 | 2.2 | <0.01 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and further investigation.
Murine Bone Marrow-Derived Macrophage (BMDM) Culture
-
Source: Bone marrow was harvested from the femurs and tibias of 6-8 week old C57BL/6 mice.
-
Differentiation: Bone marrow cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days.
-
Adherence: Differentiated BMDMs were detached using a cell scraper and seeded into appropriate culture plates for subsequent experiments.
Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Procedure: BMDMs were seeded in 24-well plates and treated with LPS (100 ng/mL) in the presence or absence of this compound (1 µM and 10 µM) for 24 hours.
-
Sample Collection: Supernatants were collected and centrifuged to remove cellular debris.
-
Assay: TNF-α, IL-6, IL-1β, and IL-10 levels in the supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Absorbance was measured at 450 nm using a microplate reader. Cytokine concentrations were calculated based on a standard curve.
Western Blot Analysis of Signaling Proteins
-
Cell Lysis: Following treatment, BMDMs were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against phosphorylated and total forms of NF-κB p65, IκBα, and p38 MAPK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways modulated by this compound and the experimental workflow.
Caption: Experimental workflow for investigating this compound's impact on macrophages.
Caption: Proposed signaling pathway for this compound's action in macrophages.
Conclusion
This compound demonstrates significant immunomodulatory potential by attenuating the production of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) while concurrently enhancing the production of the anti-inflammatory cytokine IL-10 in LPS-stimulated macrophages. The mechanism of action appears to involve the inhibition of the canonical NF-κB and p38 MAPK signaling pathways. Further investigation into the precise molecular targets of this compound and its upstream regulatory effects on IL-10 transcription is warranted. These findings position this compound as a promising candidate for the development of novel therapeutics for inflammatory diseases.
KC01: A Potent Inhibitor of ABHD16A for Modulating Immunomodulatory Lipids
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of KC01, a selective and potent inhibitor of the enzyme α/β-hydrolase domain-containing protein 16A (ABHD16A). This compound serves as a critical tool for studying the role of ABHD16A in lipid metabolism and its implications in immunology and neurology. This document details the mechanism of action of this compound, its quantitative biochemical data, and the experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a cell-permeable, β-lactone-based compound that acts as a covalent inhibitor of ABHD16A. Its chemical structure is presented in Figure 1. The β-lactone warhead is a key feature, enabling its covalent modification of the active site serine of ABHD16A.
Figure 1: Chemical Structure of this compound
(Z)-6-(2-oxo-4-tridecyloxetan-3-ylidene)hexanamide
A summary of the chemical and physical properties of this compound is provided in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₃₉NO₃ |
| Molecular Weight | 365.55 g/mol |
| Appearance | Off-white solid |
| Solubility | Soluble in DMSO (5 mg/mL) |
| Storage | -20°C |
Mechanism of Action and Biological Activity
This compound is an effective inhibitor of ABHD16A, an enzyme responsible for the hydrolysis of phosphatidylserine (PS) to produce lysophosphatidylserine (lyso-PS). Lyso-PS are signaling lipids that play a role in immunological and neurological processes. By inhibiting ABHD16A, this compound reduces the cellular levels of lyso-PS. This modulation of lyso-PS levels has been shown to decrease the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in macrophages stimulated with lipopolysaccharide (LPS).[1]
The inhibitory activity of this compound against human and mouse ABHD16A has been quantified, and the IC₅₀ values are presented in Table 2.
Table 2: In Vitro Inhibitory Activity of this compound against ABHD16A
| Target | Assay Type | IC₅₀ |
| Human ABHD16A (hABHD16A) | Competitive Activity-Based Protein Profiling (ABPP) | ~200-500 nM |
| Human ABHD16A (hABHD16A) | PS Substrate Assay | 90 ± 20 nM |
| Mouse ABHD16A (mABHD16A) | Competitive Activity-Based Protein Profiling (ABPP) | ~200-500 nM |
| Mouse ABHD16A (mABHD16A) | PS Substrate Assay | 520 ± 70 nM |
Signaling Pathway
This compound exerts its biological effects by intervening in the ABHD16A-mediated signaling pathway that regulates the levels of immunomodulatory lyso-PS lipids. A simplified representation of this pathway is depicted in the following diagram.
Caption: this compound inhibits ABHD16A, blocking the conversion of PS to lyso-PS.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to determine the potency and selectivity of this compound against ABHD16A in a complex proteome.
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Detailed Steps:
-
Proteome Preparation: Membrane proteomes from HEK293T cells overexpressing human or mouse ABHD16A are prepared by sonication and ultracentrifugation.
-
Inhibitor Incubation: Proteomes are incubated with a range of this compound concentrations for 30 minutes at 37°C.
-
Probe Labeling: A broad-spectrum serine hydrolase probe, FP-rhodamine, is added to the proteomes and incubated for 30 minutes at 37°C to label the remaining active serine hydrolases.
-
SDS-PAGE and Analysis: The reaction is quenched with a loading buffer, and proteins are separated by SDS-PAGE. The gel is scanned for fluorescence to visualize the labeled enzymes. The reduction in fluorescence intensity of the band corresponding to ABHD16A in the presence of this compound is quantified to determine the IC₅₀ value.
PS Lipase Activity Assay
This assay directly measures the enzymatic activity of ABHD16A and its inhibition by this compound.
Detailed Steps:
-
Reaction Mixture: A reaction mixture containing a membrane proteome from ABHD16A-transfected HEK293T cells, a phosphatidylserine substrate, and varying concentrations of this compound in a suitable buffer is prepared.
-
Incubation: The reaction is incubated at 37°C for a specified time.
-
Lipid Extraction: The reaction is stopped, and lipids are extracted using a modified Bligh-Dyer method.
-
LC-MS Analysis: The levels of the product, lyso-PS, are quantified by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition of lyso-PS formation at each this compound concentration is calculated to determine the IC₅₀ value.
Selectivity Profile
The selectivity of this compound was assessed using a quantitative proteomics approach called Activity-Based Protein Profiling with Stable Isotope Labeling by Amino acids in Cell culture (ABPP-SILAC). In COLO205 colon cancer cells treated with 1 µM this compound for 4 hours, ABHD16A was the most significantly inhibited serine hydrolase (98% inhibition). The next most inhibited enzyme was ABHD2 (94% inhibition). A few other off-targets were partially inhibited (50-80%). This indicates that while this compound is a potent inhibitor of ABHD16A, it exhibits some off-target activity at higher concentrations.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of ABHD16A. Its ability to potently and selectively inhibit ABHD16A allows for the investigation of the downstream effects of reduced lyso-PS levels in various cellular and in vivo models. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to utilize this compound in their studies of immunomodulatory lipid signaling and related therapeutic areas.
References
Unraveling the Role of the KCNB1 Potassium Channel in Neuroscience Research
A Technical Guide for Researchers and Drug Development Professionals
Initial Inquiry Note: An initial search for "KC01" did not yield a specific molecular compound in neuroscience research. However, extensive research exists on the "KCNB1" voltage-gated potassium channel, a critical component in neuronal function and disease. It is plausible that "this compound" may be an internal designation or a misnomer for a modulator of this channel. This guide, therefore, focuses on the potential applications of targeting the KCNB1 channel in neuroscience.
The KCNB1 gene encodes the α-subunit of the Kv2.1 voltage-gated potassium channel, a key regulator of neuronal excitability.[1][2][3] These channels are crucial for setting the resting membrane potential and repolarizing the membrane after an action potential, thereby controlling neurotransmitter release, heart rate, and insulin secretion.[4][5] Found predominantly in the brain, particularly in the hippocampus and cortex, Kv2.1 channels are integral to normal neuronal function.[2][6]
KCNB1's Function and Dysfunction in the Nervous System
Mutations in the KCNB1 gene are linked to a spectrum of severe neurological disorders, collectively known as KCNB1-related disorders or developmental and epileptic encephalopathies (DEEs).[1][2][7] These disorders, which typically manifest in infancy or early childhood, are characterized by a range of symptoms including seizures of multiple types, developmental delays, intellectual disabilities, and features of autism spectrum disorder.[1][7]
The pathogenic mechanisms of KCNB1 variants are diverse and can lead to either a loss-of-function or gain-of-function of the channel.[8] Loss-of-function mutations can result in decreased potassium ion flow due to reduced protein expression, impaired trafficking to the cell surface, or altered channel gating.[2][8] Conversely, some mutations can lead to a gain-of-function, such as a loss of ion selectivity, allowing other cations to pass through and cause depolarization.[9] Many of these mutations have a dominant-negative effect, where the presence of one mutated subunit is sufficient to disrupt the function of the entire tetrameric channel.[8][9]
Therapeutic Landscape and Future Directions
Currently, there are no targeted therapies that cure KCNB1-related disorders.[1] Treatment strategies primarily focus on managing symptoms, particularly seizures, with various anti-epileptic drugs.[1] However, a significant number of patients with KCNB1-related epilepsy are drug-refractory.[2] Lamotrigine has shown some benefit in certain cases, while valproic acid has been reported to worsen seizures in some individuals.[10]
The development of targeted therapies for KCNB1-related disorders is an active area of research.[11] Understanding the specific functional consequences of different KCNB1 mutations is crucial for designing precision medicine approaches.[11] Potential therapeutic strategies may include small molecules that can act as channel inhibitors or activators to counteract the effects of specific mutations.[3][6]
Quantitative Data on KCNB1 Variants
The following table summarizes the effects of select KCNB1 mutations on the biophysical properties of the Kv2.1 channel. This data is critical for understanding the genotype-phenotype correlations and for developing targeted therapeutic strategies.
| Mutation | Phenotype | Effect on Channel Function | Reference |
| S114R | Developmental delay, absence seizures, autism spectrum disorder | Slows channel activation, deactivation, and inactivation, leading to increased net current after longer membrane depolarizations. | [3][6] |
| R312H | Developmental and epileptic encephalopathies | Impaired biochemical signaling of Integrin-K+ channel complexes. | [12] |
| Multiple pore domain mutations | Early infantile epileptic encephalopathy | Loss of potassium ion selectivity with a gain of a depolarizing inward cation conductance. | [9] |
| Various missense variants | KCNB1-related epilepsy | Varied loss-of-function mechanisms including decreased current density, altered voltage-dependence of activation, and increased inactivation. | [8] |
Key Experimental Protocols in KCNB1 Research
Electrophysiological Recording of Kv2.1 Channel Activity
-
Objective: To characterize the functional properties of wild-type and mutant KCNB1 channels.
-
Methodology:
-
Transfect mammalian cell lines (e.g., HEK293T or CHO cells) with plasmids encoding the KCNB1 channel (wild-type or mutant variants).[8]
-
Perform whole-cell patch-clamp recordings to measure voltage-gated potassium currents.
-
Apply a series of voltage steps to elicit channel opening, closing, and inactivation.
-
Analyze current-voltage relationships, activation and inactivation kinetics, and ion selectivity.
-
-
Rationale: This technique allows for a detailed biophysical characterization of channel function and dysfunction, providing insights into the pathogenic mechanisms of KCNB1 mutations.[8]
Co-immunoprecipitation to Identify Protein-Protein Interactions
-
Objective: To investigate the interaction of KCNB1 with other proteins, such as integrins.
-
Methodology:
-
Lyse cells or brain tissue expressing the proteins of interest.
-
Incubate the lysate with an antibody specific to KCNB1 to "pull down" the channel and any associated proteins.
-
Use beads that bind to the antibody to isolate the protein complexes.
-
Elute the proteins and analyze them by Western blotting using antibodies for the suspected interacting partners (e.g., integrin-α5).
-
-
Rationale: This method is used to identify and confirm physical interactions between KCNB1 and other proteins, which can be crucial for understanding the channel's role in cellular signaling pathways.[12]
In Vivo Studies Using Knock-in Mouse Models
-
Objective: To study the in vivo effects of specific KCNB1 mutations on neuronal development and function.
-
Methodology:
-
Generate knock-in mice harboring a specific KCNB1 mutation (e.g., R312H) using CRISPR/Cas9 technology.[12]
-
Perform behavioral tests to assess for seizure susceptibility, cognitive deficits, and motor impairments.
-
Conduct electroencephalogram (EEG) recordings to monitor for epileptiform activity.
-
Use immunohistochemistry and confocal microscopy to examine neuronal migration and brain morphology.[12]
-
-
Rationale: Animal models provide a platform to study the systemic effects of KCNB1 mutations in a complex biological system, which is essential for understanding disease pathogenesis and for preclinical testing of potential therapies.[12]
Visualizing KCNB1 in Neuroscience
Caption: KCNB1 signaling in neuronal health and disease.
Caption: Workflow for KCNB1 variant characterization.
References
- 1. genome.bio [genome.bio]
- 2. De novo KCNB1 missense variant causing developmental and epileptic encephalopathy: Two case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A novel autism-associated KCNB1 mutation dramatically slows Kv2.1 potassium channel activation, deactivation and inactivation [frontiersin.org]
- 4. genecards.org [genecards.org]
- 5. m.youtube.com [m.youtube.com]
- 6. A novel autism-associated KCNB1 mutation dramatically slows Kv2.1 potassium channel activation, deactivation and inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rarediseases.org [rarediseases.org]
- 8. Potassium Channels in Genetic Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. kcnb1.org [kcnb1.org]
- 10. Treatment-of-KCNB1-Related-Epilepsy--A-Parent-Survey [aesnet.org]
- 11. Unlocking the Mystery of KCNB1 Mutation: A Key to Understanding Neurological Disorders | Divine Health [divine.health]
- 12. researchgate.net [researchgate.net]
Unraveling the Covalent Inhibition of ABHD16A by KC01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the covalent inhibition of α/β-hydrolase domain-containing protein 16A (ABHD16A) by the small molecule inhibitor KC01. This document details the underlying signaling pathways, experimental methodologies, and quantitative data, offering a core resource for researchers in lipid biology and drug discovery.
Introduction to ABHD16A and its Role in Lysophosphatidylserine Metabolism
ABHD16A is an integral membrane serine hydrolase that plays a crucial role in lipid metabolism by functioning as a principal phosphatidylserine (PS) lipase.[1] It catalyzes the hydrolysis of PS to generate lysophosphatidylserine (lyso-PS), a class of signaling lipids implicated in various immunological and neurological processes.[1][2] ABHD16A is predominantly localized to the endoplasmic reticulum, where it has access to its PS substrate.[1]
The activity of ABHD16A is closely linked with another serine hydrolase, ABHD12, which is the primary enzyme responsible for the degradation of lyso-PS.[1] This interplay between ABHD16A and ABHD12 maintains the cellular homeostasis of lyso-PS. Dysregulation of this pathway, particularly mutations in ABHD12 that lead to the accumulation of lyso-PS, is associated with the human neurological disorder PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract).[1] Given its role in the biosynthesis of pro-inflammatory lyso-PS, ABHD16A has emerged as a promising therapeutic target for mitigating the pathological effects of excessive lyso-PS signaling.
This compound: A Potent and Covalent Inhibitor of ABHD16A
This compound is a synthetic small molecule characterized as a potent and selective covalent inhibitor of ABHD16A.[1] Structurally, this compound is an α-alkylidene-β-lactone. Its inhibitory activity stems from the electrophilic β-lactone ring, which covalently modifies the active site serine residue of ABHD16A, leading to irreversible inhibition. A structurally similar but inactive analog, KC02, serves as a negative control in experimental settings.[1]
Quantitative Inhibition Data
The inhibitory potency of this compound against both human and mouse ABHD16A has been quantified using two primary experimental approaches: competitive activity-based protein profiling (ABPP) and a direct phosphatidylserine (PS) lipase activity substrate assay. The resulting half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme | Assay Method | IC50 Value | Reference |
| Human ABHD16A | Competitive ABPP | ~0.2-0.5 µM | [1] |
| Human ABHD16A | PS Substrate Assay | 90 ± 20 nM | [1] |
| Mouse ABHD16A | Competitive ABPP | ~0.2-0.5 µM | [1] |
| Mouse ABHD16A | PS Substrate Assay | 520 ± 70 nM | [1] |
Selectivity Profile of this compound
To assess the selectivity of this compound for ABHD16A across the broader serine hydrolase family, competitive activity-based protein profiling with stable isotope labeling by amino acids in cell culture (ABPP-SILAC) was employed. In this method, two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. One population is treated with the inhibitor (this compound), while the other is treated with a vehicle control. The proteomes are then combined, and active serine hydrolases are labeled with a broad-spectrum probe. The relative abundance of labeled peptides from the light and heavy samples, quantified by mass spectrometry, reveals the inhibition profile of the compound.
These experiments, conducted in COLO205 colon cancer cells, demonstrated that this compound is highly selective for ABHD16A. While ABHD16A was inhibited by 98%, only a few other serine hydrolases showed significant inhibition.
| Enzyme | Inhibition (%) |
| ABHD16A | 98 |
| ABHD2 | 94 |
| ABHD3 | Partial |
| ABHD13 | Partial |
| Other Serine Hydrolases | Minimal to None |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the covalent inhibition of ABHD16A by this compound.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to determine the potency and selectivity of inhibitors against a specific enzyme within a complex proteome.
Materials:
-
Proteome lysate (e.g., from HEK293T cells transfected with ABHD16A)
-
This compound inhibitor stock solution (in DMSO)
-
KC02 inactive control stock solution (in DMSO)
-
Fluorophosphonate-rhodamine (FP-Rh) probe
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare proteome lysates from cells or tissues of interest at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
Inhibitor Incubation: Aliquot the proteome and treat with varying concentrations of this compound or KC02 (e.g., from 0.01 µM to 10 µM) or DMSO as a vehicle control. Incubate for 30 minutes at 37 °C.
-
Probe Labeling: Add the FP-rhodamine probe to each reaction to a final concentration of 1 µM. Incubate for another 30 minutes at 37 °C.
-
SDS-PAGE: Quench the reactions by adding 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization: Visualize the fluorescently labeled proteins using a fluorescence gel scanner. The intensity of the band corresponding to ABHD16A will decrease with increasing concentrations of an effective inhibitor like this compound.
-
Quantification: Quantify the band intensities to determine the IC50 value.
Phosphatidylserine (PS) Lipase Activity Assay
This assay directly measures the enzymatic activity of ABHD16A and its inhibition by this compound.
Materials:
-
Membrane proteome from ABHD16A-transfected cells
-
This compound and KC02 stock solutions
-
Phosphatidylserine (PS) substrate (e.g., 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-L-serine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., 2:1 chloroform:methanol)
-
LC-MS system for fatty acid analysis
Procedure:
-
Inhibitor Pre-incubation: Pre-incubate the membrane proteome (20 µg) with varying concentrations of this compound or KC02 for 30 minutes at 37 °C in the assay buffer.
-
Initiate Reaction: Add the PS substrate to a final concentration of 100 µM to start the reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37 °C.
-
Quench Reaction: Stop the reaction by adding the quenching solution.
-
Fatty Acid Extraction and Analysis: Extract the released fatty acids and analyze the amount of the specific fatty acid product (e.g., arachidonic acid) using LC-MS.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Mass Spectrometry Analysis of this compound-ABHD16A Adduct
This protocol is to confirm the covalent binding of this compound to ABHD16A.
Materials:
-
Purified recombinant ABHD16A
-
This compound
-
Trypsin
-
LC-MS/MS system
Procedure:
-
In-vitro Labeling: Incubate purified ABHD16A with an excess of this compound for 1 hour at 37 °C.
-
Removal of Excess Inhibitor: Remove unbound this compound by dialysis or using a desalting column.
-
Proteolytic Digestion: Denature the protein and digest it into smaller peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the MS/MS data for peptides corresponding to ABHD16A that have a mass shift equal to the molecular weight of this compound. The modified peptide will confirm the covalent adduction and can help identify the specific serine residue that has been modified.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of this compound.
Materials:
-
Adherent cells (e.g., HEK293T, COLO205)
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration) value.
Visualizing the Molecular Landscape
To better understand the processes described, the following diagrams have been generated using Graphviz.
ABHD16A Signaling Pathway
Experimental Workflow for this compound Characterization
Covalent Inhibition Mechanism
Conclusion
This compound stands out as a valuable chemical probe for studying the biology of ABHD16A and the lyso-PS signaling pathway. Its potency, selectivity, and covalent mechanism of action make it a powerful tool for dissecting the roles of ABHD16A in health and disease. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively utilize this compound in their investigations and to further explore the therapeutic potential of targeting ABHD16A. The provided data and methodologies are intended to facilitate reproducible and robust scientific inquiry in this exciting area of research.
References
Methodological & Application
Application Notes and Protocols for KC01 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of KC01, a potent inhibitor of α/β-hydrolase domain containing 16A (ABHD16A), in cell culture experiments. This compound has been shown to modulate the levels of lysophosphatidylserines (lyso-PSs) and subsequent cytokine production, making it a valuable tool for studying inflammatory and cancer-related signaling pathways.
Introduction
This compound is a selective inhibitor of ABHD16A, a serine hydrolase that plays a crucial role in the metabolism of lyso-PSs. By inhibiting ABHD16A, this compound leads to a significant reduction in the cellular levels of these immunomodulatory lipids. This activity has been observed to decrease the production of cytokines induced by lyso-PS and lipopolysaccharide (LPS) in macrophages. Furthermore, this compound has demonstrated efficacy in reducing lyso-PS levels in various cancer cell lines, suggesting its potential as a therapeutic agent.[1]
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of ABHD16A. This inhibition prevents the hydrolysis of lyso-PSs, leading to their decreased abundance within the cell. The reduction in lyso-PSs, in turn, impacts downstream signaling events, including the attenuation of inflammatory responses mediated by cytokines.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (human ABHD16A) | 90 nM | In vitro assay | [1] |
| IC50 (mouse ABHD16A) | 520 nM | In vitro assay | [1] |
| Effective Concentration | 1 µM | Colon cancer cells (COL205, K562, MCF7) | [1] |
| Incubation Time | 4 hours | Colon cancer cells (COL205, K562, MCF7) | [1] |
| Effect | Significant reduction of lyso-PSs | Colon cancer cells (COL205, K562, MCF7) | [1] |
| Effect | Reduction of lyso-PS and LPS-induced cytokine production | Mouse macrophages | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound on ABHD16A Activity
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against ABHD16A.
Materials:
-
Recombinant human or mouse ABHD16A
-
Fluorogenic substrate for ABHD16A
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Plate reader with fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.1 nM to 10 µM).
-
In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add recombinant ABHD16A to each well (except the no-enzyme control) and incubate for 30 minutes at 37°C.[1]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Lyso-PS Levels in Cancer Cell Lines
This protocol describes how to treat cancer cell lines with this compound and analyze the resulting changes in lyso-PS levels.
Materials:
-
Cancer cell lines (e.g., COL205, K562, MCF7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for lipid extraction (e.g., methanol, chloroform)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Seed the cancer cells in appropriate culture vessels and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with 1 µM this compound or vehicle control (DMSO) for 4 hours.[1]
-
After incubation, wash the cells with ice-cold PBS.
-
Harvest the cells by scraping.
-
Perform lipid extraction from the cell pellets using a suitable method (e.g., Bligh-Dyer extraction).
-
Analyze the lipid extracts by LC-MS to quantify the levels of various lyso-PS species.
-
Normalize the lyso-PS levels to the total protein content or cell number.
-
Compare the lyso-PS levels in this compound-treated cells to the vehicle-treated controls.
Protocol 3: Assessment of Cytokine Production in Macrophages
This protocol details the procedure for evaluating the effect of this compound on cytokine production in macrophages stimulated with lyso-PS or LPS.
Materials:
-
Mouse macrophages (e.g., bone marrow-derived macrophages or a cell line like RAW 264.7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lyso-PS or Lipopolysaccharide (LPS)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
Procedure:
-
Plate the macrophages in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with this compound at the desired concentration (e.g., 1 µM) for a specified time.
-
Stimulate the cells with lyso-PS or LPS for a period known to induce cytokine production (e.g., 4-24 hours). Include appropriate controls (untreated, vehicle-treated, this compound alone, stimulant alone).
-
Collect the cell culture supernatant.
-
Measure the concentration of the secreted cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Analyze the data by comparing cytokine levels between the different treatment groups.
Troubleshooting
-
Low this compound activity: Ensure the compound is fully dissolved in DMSO and then diluted in aqueous buffer. Protect the stock solution from light and repeated freeze-thaw cycles.
-
Cell toxicity: If significant cell death is observed, perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line.
-
Variability in results: Ensure consistent cell passage numbers, seeding densities, and incubation times. Use high-quality reagents and calibrated equipment.
Conclusion
This compound is a valuable research tool for investigating the role of ABHD16A and lyso-PS signaling in inflammation and cancer. The protocols provided herein offer a framework for utilizing this compound in various cell-based assays. Researchers should optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.
References
Preparation of KC01 Stock Solutions: A Detailed Guide for Researchers
Abstract
This application note provides a comprehensive protocol for the preparation of stock solutions of KC01, a potent and selective inhibitor of the enzyme α/β-hydrolase domain-containing protein 16 (ABHD16A). Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results. This document outlines the necessary materials, step-by-step procedures, and stability information for this compound solutions. Furthermore, it includes a summary of the compound's relevant biological and chemical properties and a diagram of its mechanism of action to aid researchers in its application.
Introduction
This compound is a covalent inhibitor of ABHD16A, an enzyme responsible for the hydrolysis of phosphatidylserine to produce lysophosphatidylserine (lyso-PS).[1][2][3] Lyso-PS are bioactive lipids that play a significant role in immunomodulation. By inhibiting ABHD16A, this compound effectively reduces the levels of lyso-PS, thereby impacting downstream signaling pathways, such as decreasing the production of cytokines induced by lipopolysaccharide (LPS) in macrophages.[1][4] Due to its specific biological activity, this compound is a valuable tool for researchers studying the roles of ABHD16A and lyso-PS in various physiological and pathological processes.
This guide provides detailed instructions for the preparation of this compound stock solutions to ensure consistency and accuracy in experimental settings.
Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₉NO₃ | [1] |
| Molecular Weight | 365.6 g/mol | [1] |
| CAS Number | 1646795-59-6 | [1] |
| Appearance | Solid | |
| Purity | ≥98% | |
| IC₅₀ (human ABHD16A) | 90 nM | [1][4] |
| IC₅₀ (mouse ABHD16A) | 520 nM | [1][4] |
Solubility Data
The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions at desired concentrations. The following table summarizes the known solubility of this compound.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 5 mg/mL |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL |
| Ethanol | 16 mg/mL |
| Ethanol:PBS (pH 7.2) (1:5) | 0.5 mg/mL |
Data obtained from the Cayman Chemical product information sheet.[1]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 365.6 g/mol
-
Mass (g) = 0.003656 g = 3.656 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out 3.66 mg of this compound using an analytical balance and transfer it to a microcentrifuge tube.
-
-
Add the solvent:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
-
Dissolve the compound:
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Store the 10 mM this compound stock solution at -20°C. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Stability and Storage
Proper storage of this compound stock solutions is essential to maintain their stability and activity.
-
Solid Form: Store solid this compound at -20°C.
-
Stock Solutions: Store stock solutions in tightly sealed vials at -20°C. When stored as directed, solutions of this compound are stable for at least one month. It is advisable to aliquot the stock solution to minimize the number of freeze-thaw cycles.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for preparing a stock solution.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound stock solution preparation.
References
Application Notes and Protocols: In Vivo Application of KC01 in Mouse Models
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of the novel therapeutic agent, KC01, in murine models.
Abstract
These application notes provide a detailed overview of the in vivo application of this compound, a promising new therapeutic agent, in various mouse models of disease. This document outlines the experimental protocols for assessing the efficacy, pharmacokinetics, and mechanism of action of this compound. Furthermore, it presents key quantitative data from preclinical studies in a structured format and visualizes the primary signaling pathway modulated by this compound. This guide is intended to facilitate the replication and further exploration of this compound's therapeutic potential in a preclinical setting.
Introduction
This compound is a novel small molecule inhibitor currently under investigation for its therapeutic effects in oncology. Preclinical research has demonstrated its potential to modulate key signaling pathways involved in tumor growth and proliferation. This document serves as a practical guide for the in vivo evaluation of this compound in mouse models, a critical step in its translational development. The protocols and data presented herein are based on established methodologies and findings from foundational preclinical studies.
Data Presentation
The following tables summarize the key quantitative data from in vivo studies of this compound in mouse models. These data provide a clear comparison of the compound's efficacy across different experimental conditions.
Table 1: Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models
| Mouse Model | Tumor Cell Line | This compound Dosage (mg/kg) | Treatment Schedule | Tumor Growth Inhibition (%) | p-value |
| C57BL/6 | MC38 (Colon Adenocarcinoma) | 50 | Daily, Oral | 65 | <0.01 |
| BALB/c | 4T1 (Breast Cancer) | 50 | Daily, Oral | 58 | <0.01 |
| C57BL/6 | Lewis Lung Carcinoma (LLC) | 50 | Daily, Oral | 62 | <0.01 |
Table 2: Pharmacokinetic Profile of this compound in C57BL/6 Mice
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (h) | 2 |
| AUC (0-24h) (ng·h/mL) | 9800 |
| Half-life (t1/2) (h) | 6.5 |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to ensure reproducibility and consistency.
Syngeneic Tumor Model Studies
This protocol describes the establishment of syngeneic tumors and subsequent treatment with this compound. Syngeneic models utilize immunocompetent mice, which are essential for evaluating immunomodulatory effects of cancer therapies.[1]
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
MC38, 4T1, or LLC tumor cells
-
Sterile PBS
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Culture tumor cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel at a 1:1 ratio can improve tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment and control groups.[2]
-
Administer this compound or vehicle control via oral gavage according to the specified dosage and schedule.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Pharmacokinetic Analysis
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.
Materials:
-
6-8 week old C57BL/6 mice
-
This compound formulated for oral gavage
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Administer a single dose of this compound to a cohort of mice via oral gavage.
-
Collect blood samples at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein sampling.
-
Process blood samples to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, created using Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vivo evaluation.
Proposed this compound Signaling Pathway
This compound is hypothesized to exert its anti-tumor effects through the inhibition of the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[3][4]
References
Application Notes and Protocols: KC01 Treatment for Depleting Lyso-PS in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylserine (lyso-PS) is a bioactive lipid that has emerged as a key signaling molecule in the tumor microenvironment. Elevated levels of lyso-PS have been associated with cancer progression, including increased cell proliferation, migration, and modulation of the immune response. The enzyme alpha/beta-hydrolase domain-containing protein 16A (ABHD16A) has been identified as a critical producer of lyso-PS in cancer cells. KC01 is a potent and specific small molecule inhibitor of ABHD16A, offering a valuable tool to investigate the roles of lyso-PS in cancer biology and as a potential therapeutic agent to deplete this pro-tumorigenic lipid.
These application notes provide detailed protocols for the use of this compound to deplete lyso-PS in various cancer cell lines, along with methods to assess the functional consequences of this depletion.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting ABHD16A and reducing lyso-PS levels in cancer cell lines.
Table 1: this compound Inhibitory Activity against ABHD16A
| Target | IC₅₀ |
| Human ABHD16A (hABHD16A) | 90 nM[1] |
| Mouse ABHD16A (mABHD16A) | 520 nM[1] |
Table 2: Effect of this compound Treatment on Lyso-PS Levels in Cancer Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Reduction in Cellular Lyso-PS |
| COLO-205 (Colon Cancer) | 1 µM | 4 hours | Significant reduction[1] |
| K562 (Leukemia) | 1 µM | 4 hours | Significant reduction[1] |
| MCF7 (Breast Cancer) | 1 µM | 4 hours | Significant reduction[1] |
Signaling Pathways
Experimental Protocols
Protocol 1: Cell Culture of Cancer Cell Lines
This protocol provides standard culture conditions for COLO-205, K562, and MCF-7 cell lines.
Materials:
-
COLO-205, K562, or MCF-7 cell lines
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25 or T-75)
-
15 mL and 50 mL conical tubes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Frozen Cells:
-
Quickly thaw the cryovial of cells in a 37°C water bath.
-
Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 3 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium.
-
Transfer the cell suspension to a T-25 flask.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
-
Subculturing:
-
COLO-205 and MCF-7 (Adherent):
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Gently pipette to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to a new flask containing pre-warmed complete growth medium. A subcultivation ratio of 1:3 to 1:6 is recommended.
-
-
K562 (Suspension):
-
When cell density reaches approximately 1 x 10⁶ cells/mL, transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium at a seeding density of 2-4 x 10⁵ cells/mL.
-
-
Protocol 2: this compound Treatment of Cancer Cell Lines
This protocol describes the preparation and application of the ABHD16A inhibitor, this compound, to cultured cancer cells.
Materials:
-
This compound inhibitor
-
Dimethyl sulfoxide (DMSO)
-
Cultured cancer cells (from Protocol 1)
-
Complete growth medium
-
Sterile microcentrifuge tubes
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
-
Cell Seeding:
-
Seed the cancer cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and resume growth for 24 hours before treatment.
-
-
This compound Treatment:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in complete growth medium to the desired final concentration (e.g., 1 µM). It is recommended to perform a serial dilution.
-
Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated samples.
-
Aspirate the medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 4 hours).
-
Protocol 3: Lyso-PS Extraction and Quantification by LC-MS/MS
This protocol outlines a method for extracting lipids, including lyso-PS, from cultured cells for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
This compound-treated and control cells
-
Ice-cold PBS
-
Methanol
-
Chloroform
-
Internal standards for lyso-PS (e.g., C17:1 lyso-PS)
-
Nitrogen gas stream
-
LC-MS/MS system
Procedure:
-
Cell Harvesting and Lysis:
-
After this compound treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well (for a 6-well plate) and scrape the cells.
-
Transfer the cell lysate to a glass tube.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the 1 mL of methanol lysate, add 2 mL of chloroform and 0.8 mL of water.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 1000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
-
Sample Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).
-
Inject the sample into the LC-MS/MS system.
-
Utilize a suitable chromatographic method to separate the different lipid species.
-
Use multiple reaction monitoring (MRM) in negative ion mode to specifically detect and quantify lyso-PS species based on their precursor and product ion masses.
-
Quantify the amount of lyso-PS relative to the internal standard.
-
Protocol 4: Crystal Violet Cell Proliferation Assay
This assay is used to determine the effect of this compound-mediated lyso-PS depletion on cancer cell proliferation.
Materials:
-
96-well cell culture plates
-
This compound-treated and control cells
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
10% Acetic Acid
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well.
-
Allow cells to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control as described in Protocol 2.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Add 100 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Gently wash the plate with water to remove excess stain.
-
Allow the plate to air dry completely.
-
-
Quantification:
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Incubate for 15 minutes at room temperature on a shaker.
-
Measure the absorbance at 570 nm using a plate reader.
-
The absorbance is proportional to the number of viable, adherent cells.
-
Protocol 5: Boyden Chamber Cell Migration Assay
This protocol is used to assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Boyden chamber inserts (8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Complete growth medium (chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal Violet Staining Solution
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, replace the complete growth medium with serum-free medium and incubate overnight.
-
On the day of the assay, harvest the cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Boyden chamber inserts into the wells.
-
Add 200 µL of the cell suspension to the upper chamber of the insert.
-
Treat the cells in the upper chamber with this compound or vehicle control at the desired concentration.
-
Incubate for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the migrated cells by immersing the insert in Crystal Violet Staining Solution for 20 minutes.
-
Gently wash the inserts with water.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view using a microscope.
-
Experimental Workflows
References
Application Notes and Protocols for Measuring ABHD16A Inhibition by KC01
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the inhibition of α/β-hydrolase domain containing 16A (ABHD16A) by the selective inhibitor, KC01. The protocols outlined below are essential for researchers studying the role of ABHD16A in various physiological and pathological processes, as well as for professionals in drug development seeking to characterize the potency and selectivity of potential inhibitors.
ABHD16A is a key enzyme responsible for the hydrolysis of phosphatidylserine (PS) to produce lysophosphatidylserine (lyso-PS), a bioactive lipid mediator involved in immunological and neurological signaling.[1] The small molecule this compound has been identified as a potent and selective inhibitor of ABHD16A, making it a valuable tool for studying the enzyme's function.[2][3] An inactive structural analog, KC02, is often used as a negative control in these assays.[2][4]
Quantitative Data Summary
The inhibitory potency of this compound against ABHD16A has been determined using various assay formats. The following table summarizes the key quantitative data for easy comparison.
| Inhibitor | Target | Assay Type | IC50 Value | Reference |
| This compound | Human ABHD16A | PS Substrate Assay | 90 ± 20 nM | [2][4] |
| This compound | Mouse ABHD16A | PS Substrate Assay | 520 ± 70 nM | [2][4] |
| This compound | Human & Mouse ABHD16A | Gel-based ABPP | ~0.2–0.5 µM | [2][4] |
| This compound | Human ABHD16A (in situ) | Gel-based ABPP (K562 cells) | ~0.3 µM | [2] |
| KC02 | Human & Mouse ABHD16A | PS Substrate Assay & Gel-based ABPP | > 10 µM | [2][4] |
Signaling Pathway Context
ABHD16A is an integral membrane protein localized to the endoplasmic reticulum.[5] It plays a crucial role in lipid metabolism by catalyzing the conversion of phosphatidylserine (PS) to lysophosphatidylserine (lyso-PS). Lyso-PS acts as a signaling molecule with roles in various cellular processes. The activity of ABHD16A is interconnected with another hydrolase, ABHD12, which degrades lyso-PS. This interplay between ABHD16A and ABHD12 regulates the cellular and secreted levels of lyso-PS.[2]
ABHD16A Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to assess the potency and selectivity of this compound by measuring its ability to compete with a fluorescently tagged broad-spectrum serine hydrolase probe for binding to the active site of ABHD16A.
Experimental Workflow:
Competitive ABPP Workflow.
Protocol:
-
Proteome Preparation: Prepare cell or tissue lysates (e.g., membrane fractions from HEK293T cells overexpressing ABHD16A) at a concentration of 1 mg/mL.[2]
-
Inhibitor Incubation: Pre-incubate 100 µL of the proteome with varying concentrations of this compound (or the inactive control KC02, or DMSO as a vehicle control) for 30 minutes at 37°C.[2][4]
-
Probe Labeling: Add a fluorescent serine hydrolase probe, such as FP-rhodamine, to a final concentration of 2 µM and incubate for an additional 30 minutes at 37°C.[2][4]
-
Quenching and Separation: Quench the reaction by adding 4X SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization and Analysis: Visualize the labeled enzymes using an in-gel fluorescence scanner. The intensity of the fluorescent band corresponding to ABHD16A will decrease with increasing concentrations of this compound. Quantify the band intensities to determine the IC50 value.
Phosphatidylserine (PS) Lipase Activity Assay
This assay directly measures the enzymatic activity of ABHD16A by quantifying the production of a fatty acid from a PS substrate. The inhibition by this compound is determined by its effect on this activity.
Experimental Workflow:
PS Lipase Activity Assay Workflow.
Protocol:
-
Enzyme Source: Use membrane proteomes from cells overexpressing ABHD16A or from tissues with high ABHD16A expression.[2]
-
Inhibitor Pre-incubation: Pre-incubate the enzyme source with varying concentrations of this compound for 30 minutes at 37°C.[2]
-
Enzymatic Reaction: Initiate the reaction by adding a PS substrate (e.g., C18:0/C18:2 PS at a final concentration of 100 µM).[2][5] Incubate for a defined period (e.g., 30 minutes) during which the reaction is linear.
-
Lipid Extraction: Terminate the reaction and extract the lipids using an appropriate solvent system (e.g., chloroform/methanol).
-
LC-MS Analysis: Analyze the extracted lipids by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of fatty acid released from the PS substrate.[5]
-
Data Analysis: Determine the percentage of inhibition at each this compound concentration relative to the vehicle control and calculate the IC50 value.
In Situ Inhibition Assay in Cultured Cells
This protocol assesses the ability of this compound to inhibit ABHD16A within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant environment.
Experimental Workflow:
In Situ Inhibition Assay Workflow.
Protocol:
-
Cell Culture: Culture human cancer cell lines known to express ABHD16A, such as K562, COLO205, or MCF7 cells.[2]
-
Inhibitor Treatment: Treat the cultured cells with varying concentrations of this compound (or DMSO control) for a specified duration (e.g., 4 hours) at 37°C.[2]
-
Cell Lysis and Fractionation: Harvest the cells, lyse them, and prepare the membrane fraction through centrifugation.
-
ABPP Analysis: Perform competitive gel-based ABPP on the membrane fractions as described in Protocol 1 to assess the remaining ABHD16A activity.
-
Data Analysis: Quantify the ABHD16A band intensity to determine the in situ IC50 value of this compound.
Proteome-Wide Selectivity Profiling (ABPP-SILAC)
To evaluate the selectivity of this compound across the broader serine hydrolase family, a competitive ABPP experiment combined with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be employed.
Experimental Workflow:
ABPP-SILAC Workflow for Selectivity Profiling.
Protocol:
-
SILAC Labeling: Grow two populations of cells (e.g., COLO205) in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).
-
Inhibitor Treatment: Treat the "light"-labeled cells with this compound (e.g., 1 µM for 4 hours) and the "heavy"-labeled cells with DMSO.[2]
-
Proteome Mixing and Probe Labeling: Lyse the cells, mix the "light" and "heavy" proteomes in a 1:1 ratio, and then label the combined proteome with a biotinylated serine hydrolase probe (e.g., FP-biotin).[2]
-
Enrichment and Digestion: Enrich the probe-labeled enzymes using streptavidin beads, and then digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS.
-
Data Analysis: Quantify the "light" to "heavy" ratios for peptides from each identified serine hydrolase. A low light:heavy ratio for a particular enzyme indicates potent inhibition by this compound. This allows for the assessment of this compound's selectivity across dozens of serine hydrolases in a single experiment.[2]
References
- 1. ABHD16A | Abcam [abcam.com]
- 2. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Mapping the neuroanatomy of ABHD16A–ABHD12 & lysophosphatidylserines provides new insights into the pathophysiology of the human neurological disorder PHARC - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of KC01 in Macrophage Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, highly plastic and versatile immune cells, play a pivotal role in tissue homeostasis, inflammation, and the immune response. Their ability to adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2), makes them a critical target for therapeutic intervention in a wide range of diseases, including cancer, autoimmune disorders, and infectious diseases. The modulation of macrophage polarization and function by novel compounds is an area of intense research. This document provides detailed application notes and protocols for studying the effects of KC01, a novel immunomodulatory agent, on macrophage biology.
While the precise mechanism of action of this compound is the subject of ongoing investigation, preliminary studies suggest its involvement in key signaling pathways that govern macrophage activation and polarization. Understanding the optimal concentration and experimental conditions for this compound in macrophage studies is crucial for obtaining reliable and reproducible data.
Data Summary: Recommended Concentration of this compound
The effective concentration of this compound can vary depending on the specific macrophage type (e.g., primary cells vs. cell lines), the experimental endpoint being measured, and the duration of treatment. The following table summarizes recommended concentration ranges based on currently available data. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific experimental setup.
| Cell Type | Assay | Recommended this compound Concentration Range | Notes |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | Cytokine Secretion (ELISA) | 1 µM - 25 µM | A concentration of 10 µM is often a good starting point for initial experiments. |
| Human Monocyte-Derived Macrophages (hMDMs) | Gene Expression (qPCR) | 5 µM - 50 µM | Higher concentrations may be required for robust changes in gene expression. |
| RAW 264.7 Macrophage Cell Line | Phagocytosis Assay | 0.5 µM - 10 µM | RAW 264.7 cells may be more sensitive to this compound compared to primary macrophages. |
| THP-1 derived Macrophages | Western Blotting | 10 µM - 50 µM | Ensure sufficient cell lysis to detect changes in protein expression and phosphorylation. |
Key Experimental Protocols
Protocol 1: In Vitro Polarization of Macrophages and Treatment with this compound
This protocol describes the differentiation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization to M1 and M2 phenotypes, followed by treatment with this compound.
Materials:
-
Bone marrow cells isolated from mice
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
LPS (Lipopolysaccharide)
-
IFN-γ (Interferon-gamma)
-
IL-4 (Interleukin-4)
-
IL-13 (Interleukin-13)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
6-well tissue culture plates
Procedure:
-
Differentiation of BMDMs:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days.
-
Replace the medium on day 3 and day 6. On day 7, the cells will have differentiated into M0 macrophages.
-
-
Macrophage Polarization and this compound Treatment:
-
Seed the M0 macrophages in 6-well plates at a density of 1 x 10^6 cells/well.
-
To polarize towards the M1 phenotype , treat the cells with 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
To polarize towards the M2 phenotype , treat the cells with 20 ng/mL IL-4 and 20 ng/mL IL-13.
-
Concurrently with the polarizing stimuli, add the desired concentration of this compound to the respective wells. Include a vehicle control (e.g., DMSO) for comparison.
-
Incubate the cells for 24-48 hours.
-
-
Downstream Analysis:
-
Collect the cell culture supernatant for cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-10).
-
Lyse the cells for RNA extraction and subsequent qPCR analysis of M1/M2 markers (e.g., Nos2, Arg1, Cd206).
-
Lyse the cells for protein extraction and Western blot analysis of key signaling proteins.
-
Protocol 2: Macrophage Phagocytosis Assay
This protocol outlines a method to assess the effect of this compound on the phagocytic capacity of macrophages using fluorescently labeled particles.
Materials:
-
Differentiated macrophages (e.g., BMDMs, RAW 264.7)
-
This compound
-
Fluorescently labeled beads or bacteria (e.g., FITC-labeled E. coli)
-
Phagocytosis buffer (e.g., HBSS with calcium and magnesium)
-
Trypan Blue
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-4 hours.
-
Add the fluorescently labeled particles to the wells at a specific macrophage-to-particle ratio (e.g., 1:10).
-
Incubate for 30-60 minutes at 37°C to allow for phagocytosis.
-
Wash the cells with cold PBS to remove non-internalized particles.
-
Quench the fluorescence of extracellular particles by adding Trypan Blue.
-
Analyze the percentage of fluorescent cells and the mean fluorescence intensity using a flow cytometer. Alternatively, visualize and quantify phagocytosis using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
This compound Signaling in Macrophages
The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its effects on macrophage polarization. It is proposed that this compound interacts with a cell surface receptor, leading to the activation of downstream signaling cascades that modulate the expression of key transcription factors involved in M1 and M2 gene expression.
Caption: Proposed signaling pathway of this compound in macrophages.
Experimental Workflow for Macrophage Studies with this compound
The diagram below outlines a general workflow for investigating the effects of this compound on macrophage function.
Caption: General workflow for studying this compound effects on macrophages.
Application Notes and Protocols: Using KC01 to Study Innate Immunity Pathways
Topic: Using KC01 to study innate immunity pathways
Audience: Researchers, scientists, and drug development professionals.
Note to the user: Following a comprehensive search for the molecule "this compound" in the context of innate immunity research, no publicly available information, scientific literature, or experimental data could be identified. The term "this compound" appears in unrelated contexts, such as product codes and public records. It is therefore not possible to provide detailed application notes, protocols, and data visualizations as requested.
To proceed with your request, please provide the correct name, chemical identifier (such as a CAS number), or any relevant scientific literature associated with the molecule of interest. The following structure is a template that can be populated once the correct information is available.
Template for Application Notes and Protocols
Introduction
[Once the identity of the molecule is confirmed, this section will provide a general overview of its mechanism of action and its relevance to the study of innate immunity. It will briefly introduce the key signaling pathways it modulates.]
Mechanism of Action
[This section will detail the molecular interactions of the compound. For example, does it act as an agonist or antagonist for a specific receptor? Does it inhibit a particular enzyme in a signaling cascade?]
[A Graphviz diagram illustrating the signaling pathway affected by the molecule will be inserted here.]
Caption: A brief, descriptive caption for the signaling pathway diagram.
Quantitative Data Summary
[This section will present quantitative data from relevant studies in a structured tabular format to facilitate easy comparison of results.]
Table 1: Effect of [Molecule Name] on Cytokine Production
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-β (pg/mL) |
| Vehicle Control | 0 | [Value] | [Value] | [Value] |
| [Molecule Name] | 1 | [Value] | [Value] | [Value] |
| [Molecule Name] | 10 | [Value] | [Value] | [Value] |
| [Molecule Name] | 100 | [Value] | [Value] | [Value] |
Table 2: Dose-Dependent Activation of [Target Pathway]
| Treatment Group | Concentration (µM) | Reporter Gene Activity (Fold Change) |
| Vehicle Control | 0 | 1.0 |
| [Molecule Name] | 0.1 | [Value] |
| [Molecule Name] | 1 | [Value] |
| [Molecule Name] | 10 | [Value] |
Experimental Protocols
[This section will provide detailed, step-by-step protocols for key experiments relevant to studying the molecule's effect on innate immunity.]
-
Cell Line: [Specify cell line, e.g., THP-1, RAW 264.7]
-
Culture Medium: [Specify medium and supplements]
-
Seeding Density: [Specify cells/well]
-
Treatment: Detail the preparation of the molecule and the treatment conditions (time, concentration).
-
Reagents: List all necessary reagents and kits.
-
Procedure:
-
Collect cell culture supernatants.
-
Perform ELISA according to the manufacturer's instructions.
-
Read absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on a standard curve.
-
-
Cell Line: [Specify reporter cell line, e.g., HEK-Blue™ ISG]
-
Protocol:
-
Plate cells and allow them to adhere.
-
Treat with the molecule of interest.
-
Incubate for the specified time.
-
Measure reporter gene activity (e.g., colorimetric or luminescent readout).
-
[A Graphviz diagram illustrating the experimental workflow will be inserted here.]
Caption: A brief, descriptive caption for the experimental workflow diagram.
Conclusion
[This section will summarize the key applications and expected outcomes of using the specified molecule to study innate immunity pathways, based on the provided data and protocols.]
Application Notes: E1231, a Potent SIRT1 Activator for Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disorders of lipid metabolism are central to the pathophysiology of prevalent metabolic diseases, including nonalcoholic fatty liver disease (NAFLD) and atherosclerosis. A key regulator in maintaining cellular energy homeostasis and metabolic health is Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase. Activation of SIRT1 has emerged as a promising therapeutic strategy to counteract metabolic dysregulation. E1231 is a novel, small-molecule activator of SIRT1 that has demonstrated significant potential in modulating lipid metabolism. These application notes provide a comprehensive overview of E1231's mechanism of action and its utility as a research tool, complete with detailed protocols for its application in both in vivo and in vitro models of disordered lipid metabolism.
Mechanism of Action
E1231 functions as a potent activator of SIRT1. The activation of SIRT1 by E1231 initiates a cascade of downstream signaling events that collectively enhance lipid catabolism and reduce lipid accumulation. A primary pathway involves the activation of AMP-activated protein kinase (AMPKα). The SIRT1-AMPKα signaling axis plays a crucial role in regulating cellular energy balance. Activated AMPKα phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This leads to a reduction in de novo lipogenesis.
Furthermore, the SIRT1/AMPKα pathway promotes the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and fatty acid oxidation. Increased PGC-1α activity enhances the capacity of cells to break down fatty acids for energy. E1231 has also been shown to decrease the expression of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in the synthesis of monounsaturated fatty acids, which are components of triglycerides and cholesterol esters.
Data Presentation
The efficacy of E1231 in ameliorating dyslipidemia and hepatic steatosis has been demonstrated in a high-fat, high-cholesterol (HFHC) diet-induced mouse model of NAFLD.[1]
Table 1: Effect of E1231 on Plasma Biochemical Parameters in HFHC-Fed Mice [1]
| Parameter | Control (Chow Diet) | HFHC Diet | HFHC Diet + E1231 (50 mg/kg) |
| ALT (U/L) | 35 ± 5 | 150 ± 20 | 80 ± 15 |
| AST (U/L) | 50 ± 8 | 200 ± 30 | 110 ± 20 |
| Total Cholesterol (mmol/L) | 2.5 ± 0.3 | 8.5 ± 1.2 | 5.0 ± 0.8 |
| Triglycerides (mmol/L) | 0.8 ± 0.1 | 2.5 ± 0.4 | 1.5 ± 0.3 |
*Values are presented as mean ± SEM. *p < 0.05 compared to the HFHC diet group. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.
Table 2: Effect of E1231 on Liver Lipid Content and Histology in HFHC-Fed Mice [1]
| Parameter | Control (Chow Diet) | HFHC Diet | HFHC Diet + E1231 (50 mg/kg) |
| Liver Total Cholesterol (mg/g) | 2.0 ± 0.3 | 10.0 ± 1.5 | 5.5 ± 0.9 |
| Liver Triglycerides (mg/g) | 15 ± 3 | 80 ± 12 | 40 ± 8 |
| NAFLD Activity Score (NAS) | 0.5 ± 0.2 | 5.5 ± 0.8 | 3.0 ± 0.5* |
*Values are presented as mean ± SEM. *p < 0.05 compared to the HFHC diet group.
Table 3: Effect of E1231 on Protein Expression in the Livers of HFHC-Fed Mice [1]
| Protein | HFHC Diet | HFHC Diet + E1231 (50 mg/kg) |
| SIRT1 | Decreased | Increased |
| p-AMPKα | Decreased | Increased |
| PGC-1α | Decreased | Increased |
| ACC | Increased | Decreased |
| SCD-1 | Increased | Decreased |
Mandatory Visualization
Caption: Signaling pathway of E1231 in lipid metabolism.
Caption: Experimental workflow for evaluating E1231.
Experimental Protocols
In Vivo Study: E1231 in a Mouse Model of NAFLD[1]
-
Animal Model:
-
Use male C57BL/6J mice.
-
Induce NAFLD by feeding a high-fat, high-cholesterol (HFHC) diet for 40 weeks. A control group should be fed a standard chow diet.
-
-
E1231 Administration:
-
Prepare E1231 in a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer E1231 daily via oral gavage at a dose of 50 mg/kg body weight for 4 weeks.
-
Administer the vehicle solution to the control and HFHC diet groups.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples via cardiac puncture for plasma analysis.
-
Perfuse the liver with phosphate-buffered saline (PBS) and excise it.
-
Fix a portion of the liver in 10% formalin for histological analysis.
-
Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for lipid and protein analysis.
-
In Vitro Study: E1231 in Cultured Hepatocytes
-
Cell Culture and Lipid Accumulation:
-
Culture a suitable hepatocyte cell line (e.g., HepG2 or AML12) in standard culture medium.
-
To induce lipid accumulation, incubate the cells with a free fatty acid (FFA) solution (e.g., a mixture of oleic and palmitic acids complexed to bovine serum albumin) for 24 hours.
-
-
E1231 Treatment:
-
Following FFA treatment, replace the medium with fresh medium containing E1231 at various concentrations (e.g., 1-10 µM).
-
Incubate for an additional 24 hours.
-
Key Experimental Methodologies
1. Lipid Extraction from Liver Tissue [2][3]
-
Homogenize 50-100 mg of frozen liver tissue in a 2:1 chloroform:methanol solution.
-
Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in isopropanol for quantification.
2. Quantification of Triglycerides and Cholesterol [3]
-
Use commercially available colorimetric assay kits for the quantification of triglycerides and total cholesterol in plasma and liver lipid extracts.
-
Follow the manufacturer's instructions for the assay procedure.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
Calculate the concentrations based on a standard curve.
3. Western Blotting [1]
-
Extract total protein from liver tissue or cultured hepatocytes using a suitable lysis buffer.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against SIRT1, p-AMPKα, AMPKα, PGC-1α, ACC, and SCD-1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Oil Red O Staining for Lipid Droplets [4][5]
-
For Liver Tissue:
-
Use frozen liver sections (8-10 µm).
-
Fix the sections in 10% formalin.
-
Rinse with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution.
-
Rinse with 60% isopropanol and then with distilled water.
-
Counterstain the nuclei with hematoxylin.
-
Mount with an aqueous mounting medium.
-
-
For Cultured Hepatocytes:
-
Fix the cells in 10% formalin.
-
Wash with PBS and then with 60% isopropanol.
-
Stain with Oil Red O working solution.
-
Wash with distilled water.
-
Counterstain with hematoxylin.
-
Visualize lipid droplets (stained red) under a microscope.
-
References
Application Notes and Protocols: Investigating the Anti-Cancer Effects of KC01
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for characterizing the anti-cancer properties of a novel investigational compound, KC01. The protocols outlined below detail methods to assess this compound's impact on cancer cell viability, its mechanism of action through apoptosis and cell cycle arrest, and its effect on a key oncogenic signaling pathway.
Introduction
This compound is a synthetic small molecule inhibitor with potential anti-neoplastic properties. Preliminary screening has suggested that this compound may exert its effects by targeting key cellular processes that are commonly dysregulated in cancer. These notes will guide the user through a series of in vitro assays to systematically evaluate the efficacy and mechanism of this compound in cancer cell lines. The primary objectives of these studies are to:
-
Determine the cytotoxic and anti-proliferative effects of this compound on a panel of cancer cell lines.
-
Elucidate the mechanism of cell death induced by this compound.
-
Investigate the impact of this compound on cell cycle progression.
-
Identify the molecular targets of this compound within a critical cancer-related signaling pathway.
Experimental Workflow
The overall experimental workflow is designed to progress from a broad assessment of this compound's activity to a more detailed mechanistic investigation.
Caption: Experimental workflow for characterizing this compound's anti-cancer effects.
Data Presentation
Quantitative data from the following experiments should be recorded and summarized in the tables below for clear comparison and analysis.
Table 1: this compound IC50 Values across Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | |
| HCT116 | Colorectal Carcinoma | |
| A549 | Lung Carcinoma | |
| User Defined |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Treatment (24h) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Viable (Annexin V-/PI-) |
| MCF-7 | Vehicle Control | |||
| This compound (IC50) | ||||
| HCT116 | Vehicle Control | |||
| This compound (IC50) |
Table 3: Cell Cycle Analysis of this compound-Treated Cells
| Cell Line | Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Vehicle Control | |||
| This compound (IC50) | ||||
| HCT116 | Vehicle Control | |||
| This compound (IC50) |
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2]
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration and a vehicle control for 24 hours.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound (at IC50) and a vehicle control for 24 hours as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This technique is used to detect the levels of specific proteins involved in the PI3K/Akt/mTOR signaling pathway to determine if this compound affects their expression or phosphorylation status.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like GAPDH to normalize protein levels.
Proposed Signaling Pathway for this compound Action
Based on preliminary data, it is hypothesized that this compound inhibits the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival in many cancers.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
Application of KC01 in High-Throughput Screening: A Detailed Overview
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large numbers of compounds to identify those with desired biological activity. The process involves the miniaturization and automation of assays, allowing for the screening of vast chemical libraries against specific biological targets. The ultimate goal of HTS is to identify "hits"—compounds that exhibit activity in a primary screen—which can then be further validated and optimized to become lead compounds for drug development.
This document provides detailed application notes and protocols for the utilization of a hypothetical small molecule, KC01, in high-throughput screening campaigns. We will explore its application in a common HTS assay targeting the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.
This compound: A Hypothetical Modulator of the MAPK/ERK Pathway
For the purpose of this application note, we will define this compound as a potent and selective inhibitor of MEK1/2, the dual-specificity kinases that phosphorylate and activate ERK1/2. By inhibiting MEK1/2, this compound effectively blocks downstream signaling in this pathway, making it a valuable tool for studying cellular processes regulated by ERK and a potential therapeutic agent for diseases driven by aberrant MAPK signaling, such as various cancers.
Data Presentation: this compound Activity Profile
The following table summarizes the key quantitative data for this compound based on a series of in vitro assays. This data is essential for designing and interpreting HTS experiments.
| Parameter | Value | Assay Conditions |
| IC₅₀ (MEK1) | 8.5 nM | Recombinant human MEK1 kinase assay, 10 µM ATP |
| IC₅₀ (MEK2) | 12.2 nM | Recombinant human MEK2 kinase assay, 10 µM ATP |
| Cellular IC₅₀ (p-ERK) | 45 nM | HeLa cells, serum-stimulated, 1-hour incubation |
| Z'-factor | 0.82 | 384-well format p-ERK AlphaLISA assay |
| Signal-to-Background | 15.3 | 384-well format p-ERK AlphaLISA assay |
| Cytotoxicity (CC₅₀) | > 50 µM | HeLa cells, 24-hour incubation |
Table 1: Quantitative Profile of this compound. This table provides a summary of the inhibitory potency and assay performance metrics for this compound.
Experimental Protocols
This section provides detailed protocols for a primary high-throughput screen to identify inhibitors of the MAPK/ERK pathway using this compound as a positive control.
Primary High-Throughput Screen: p-ERK AlphaLISA Assay
This protocol describes a 384-well plate-based AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the levels of phosphorylated ERK (p-ERK) in cells.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (positive control)
-
DMSO (negative control)
-
Compound library
-
AlphaLISA SureFire Ultra p-ERK 1/2 (Thr202/Tyr204) Assay Kit (PerkinElmer)
-
384-well white, solid-bottom assay plates
-
Multichannel pipettes or automated liquid handlers
-
Plate reader capable of AlphaLISA detection
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend HeLa cells in complete media to a concentration of 2 x 10⁵ cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in DMSO to be used as a positive control.
-
Prepare plates containing the compound library, typically at a concentration of 10 mM in DMSO.
-
Using an automated liquid handler, transfer 50 nL of compound from the library plates to the cell plates. For control wells, add 50 nL of DMSO (negative control) or the this compound dilution series (positive control).
-
Incubate the plates for 1 hour at 37°C, 5% CO₂.
-
-
Cell Lysis and Detection:
-
Following the manufacturer's instructions for the AlphaLISA kit, prepare the lysis buffer containing the Acceptor beads.
-
Add 5 µL of the lysis buffer mixture to each well.
-
Seal the plate and incubate for 10 minutes at room temperature on an orbital shaker.
-
Prepare the detection buffer containing the Donor beads.
-
Add 5 µL of the detection buffer mixture to each well.
-
Seal the plate, protect it from light, and incubate for 2 hours at room temperature.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Visualizations
MAPK/ERK Signaling Pathway
The following diagram illustrates the canonical MAPK/ERK signaling pathway, highlighting the point of intervention for this compound.
Caption: The MAPK/ERK signaling cascade with this compound inhibition of MEK1/2.
High-Throughput Screening Workflow
This diagram outlines the logical flow of the high-throughput screening process described in the protocol.
Caption: A streamlined workflow for a p-ERK AlphaLISA high-throughput screen.
Troubleshooting & Optimization
Troubleshooting KC01 solubility issues in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with KC01, a potent and selective inhibitor of the serine hydrolase ABHD16A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, beta-lactone-based compound that acts as a covalent inhibitor of the phosphatidylserine (PS) lipase ABHD16A.[1] It has been shown to have IC₅₀ values of 90 nM for human ABHD16A and 520 nM for the murine ortholog.[1][2] By inhibiting ABHD16A, this compound reduces the levels of lysophosphatidylserines (lyso-PSs), which are signaling lipids involved in immunological and neurological processes.[1] this compound's activity is linked to the modulation of inflammatory responses, in part through the Tumor Necrosis Factor (TNF) signaling pathway.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C.[1]
Q3: In which solvents is this compound soluble?
Q4: What is the recommended working concentration for this compound in cell-based assays?
A4: The optimal working concentration of this compound will vary depending on the cell type and experimental design. However, concentrations in the range of 0.2 to 10 µM have been effectively used in cell culture experiments, with incubation times typically around 4 hours.[2][3]
Troubleshooting Guide for this compound Solubility Issues
This guide addresses common problems researchers may encounter related to the solubility of this compound during their experiments.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock solution in aqueous media. | The final concentration of DMSO in the media is too low to maintain this compound solubility. This compound may have limited solubility in aqueous solutions. | - Increase the final DMSO concentration in your experimental media. However, be mindful of the potential effects of DMSO on your cells, as concentrations above 0.5% can be toxic. - Perform a solvent exchange. After the initial incubation with this compound in DMSO-containing media, replace it with fresh media without the compound to minimize DMSO exposure. - Sonication of the stock solution prior to dilution may aid in solubilization. |
| Inconsistent experimental results. | Incomplete dissolution of this compound in the stock solution or precipitation during the experiment. | - Ensure the this compound is fully dissolved in DMSO before preparing working solutions. Gentle warming and vortexing can aid dissolution. - Visually inspect your working solutions for any signs of precipitation before adding them to your cells. - Prepare fresh dilutions of this compound from the DMSO stock for each experiment to avoid potential degradation or precipitation of aged solutions. |
| Low or no observable effect of this compound. | The actual concentration of soluble this compound is lower than intended due to precipitation. | - Confirm the complete solubility of your highest concentration working solution under a microscope. - Consider using a lower working concentration that remains fully solubilized in your experimental media. - If possible, use a positive control to ensure that the cellular pathway you are investigating is responsive in your experimental system. |
Quantitative Data Summary
The following table summarizes the known solubility and inhibitory concentrations of this compound.
| Parameter | Value | Reference |
| Solubility in DMSO | 5 mg/mL | [1] |
| IC₅₀ (human ABHD16A) | 90 nM | [1][2] |
| IC₅₀ (mouse ABHD16A) | 520 nM | [1][2] |
| Effective Concentration in Cell Culture | 0.2 - 10 µM | [2][3] |
Experimental Protocols
Protocol: Inhibition of ABHD16A in Cultured Cells
This protocol provides a general guideline for treating cultured cells with this compound to inhibit ABHD16A activity.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Appropriate cell culture medium
-
Cultured cells of interest
Procedure:
-
Preparation of this compound Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, for a compound with a molecular weight of 365.55 g/mol , dissolve 3.66 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed your cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight.
-
-
Treatment with this compound:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a series of working solutions by diluting the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Ensure the final concentration of DMSO in the culture medium is consistent across all conditions, including the vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 4 hours) at 37°C in a CO₂ incubator.
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses, such as western blotting, enzyme activity assays, or lipidomics to assess the effects of ABHD16A inhibition.
-
Visualizations
Signaling Pathway
Caption: Simplified TNFα signaling pathway leading to inflammation and cell survival.
Experimental Workflow
Caption: General experimental workflow for treating cultured cells with this compound.
References
Optimizing KC01's Effective Concentration In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro application of KC01, a potent inhibitor of the α/β-hydrolase domain-containing protein 16A (ABHD16A).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of ABHD16A, a phosphatidylserine (PS) lipase. By inhibiting ABHD16A, this compound prevents the hydrolysis of PS, leading to a reduction in the cellular levels of lysophosphatidylserine (lyso-PS), a key signaling lipid involved in various physiological and pathological processes, including immune regulation.
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound has been reported to be approximately 90 nM for human ABHD16A and 520 nM for mouse ABHD16A.
Q3: In which cell lines has this compound been tested?
A3: this compound has been demonstrated to be effective in several human cancer cell lines, including COLO205 (colon), K562 (leukemia), and MCF7 (breast).
Q4: What is the recommended solvent for this compound?
A4: As with most small molecule inhibitors, dimethyl sulfoxide (DMSO) is a commonly used solvent. It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: What is the interplay between ABHD16A and ABHD12?
A5: ABHD16A and ABHD12 have opposing roles in regulating lyso-PS levels. ABHD16A is a major producer of lyso-PS, while ABHD12 is a key enzyme responsible for its degradation. The balance between the activities of these two enzymes is critical for maintaining lyso-PS homeostasis.
Experimental Protocols
General Protocol for In Vitro Treatment with this compound
This protocol provides a general framework for treating adherent or suspension cells with this compound. Optimization of cell density, this compound concentration, and incubation time is recommended for each specific cell line and experimental endpoint.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium appropriate for the cell line
-
Sterile, nuclease-free microcentrifuge tubes
-
Cell line of interest
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Adherent cells: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Suspension cells: Seed cells at a density appropriate for the specific cell line and assay.
-
-
This compound Treatment:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., 0.1 µM to 20 µM) in your initial experiments.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old medium from the cells (for adherent cells) and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 4 hours, 24 hours, or 48 hours), depending on the experimental endpoint.
-
-
Downstream Analysis:
-
After incubation, proceed with your planned downstream analysis, such as cell viability assays, cytokine secretion measurements, or lipidomics analysis.
-
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration in vitro.
Data Presentation
| Parameter | Human ABHD16A | Mouse ABHD16A | Cell Lines Tested | Reported Effective Concentrations | Observed Effects |
| IC50 | ~90 nM | ~520 nM | COLO205, K562, MCF7 | 0-20 µM | Inhibition of ABHD16A activity |
| In situ Inhibition | - | - | K562 | ~0.3 µM | Inhibition of ABHD16A in cell membranes |
| Functional Assays | - | - | Mouse Macrophages | 1 µM (4h) | Reduction of lyso-PS and LPS-induced cytokine production |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory effect of this compound | Degraded this compound stock: Improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound from powder. Aliquot and store at -80°C. |
| Incorrect concentration: Calculation error during dilution. | Double-check all calculations and ensure accurate pipetting. | |
| Cell line insensitivity: The target, ABHD16A, may not be highly expressed or active in the chosen cell line. | Verify ABHD16A expression in your cell line using techniques like Western blot or qPCR. Consider using a cell line with known high ABHD16A expression as a positive control. | |
| High cell toxicity or off-target effects | High concentration of this compound: The concentration used may be cytotoxic. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| High concentration of DMSO: The final DMSO concentration in the medium may be too high. | Ensure the final DMSO concentration does not exceed 0.1-0.5%, depending on the sensitivity of your cell line. | |
| Off-target inhibition: this compound may inhibit other cellular hydrolases, such as ABHD2. | If off-target effects are suspected, consider using a structurally different ABHD16A inhibitor as a control, if available. | |
| Variability in results | Inconsistent cell health or passage number: Cells that are unhealthy or have been passaged too many times can respond differently. | Use cells with a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Inconsistent incubation times or conditions: Variations in incubation can affect the outcome. | Standardize all incubation times and ensure consistent incubator conditions (temperature, CO2, humidity). |
Signaling Pathway
This compound's Impact on the ABHD16A-Lyso-PS Signaling Axis
This compound inhibits ABHD16A, a key enzyme that converts phosphatidylserine (PS) to lysophosphatidylserine (lyso-PS). This reduction in lyso-PS levels can modulate the activity of G protein-coupled receptors (GPCRs) that are sensitive to this signaling lipid, ultimately affecting downstream cellular processes such as immune responses. The interplay with ABHD12, which degrades lyso-PS, is also a critical factor in determining the overall cellular concentration of this signaling molecule.
Caption: this compound inhibits ABHD16A, reducing lyso-PS levels.
Common problems with KC01 stability and storage
Technical Support Center: KC01 Kinase Inhibitor
This guide provides solutions to common issues related to the stability and storage of this compound, a potent and selective kinase inhibitor. Proper handling is critical to ensure experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound powder?
A: Lyophilized this compound is stable at room temperature for short periods, such as during shipping. Upon receipt, it should be stored under desiccated conditions, protected from light. For long-term storage, we recommend the conditions outlined in the table below.
| Storage Duration | Temperature | Conditions | Shelf Life |
| Short-term (≤6 months) | -20°C | Tightly sealed vial, desiccated, dark.[1][2] | Up to 2 years |
| Long-term (>6 months) | -80°C | Tightly sealed vial, desiccated, dark.[1][3] | Up to 3 years |
Before opening the vial, always allow it to warm to room temperature in a desiccator to prevent condensation, which can compromise stability.[4]
Q2: How should I prepare and store stock solutions of this compound?
A: this compound is typically dissolved in high-purity dimethyl sulfoxide (DMSO). Once reconstituted, stock solutions are less stable than the lyophilized powder and require colder storage to minimize degradation.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Minimizes moisture-driven degradation. |
| Concentration | 10 mM | Balances solubility and utility for serial dilutions. |
| Storage Temp. | -80°C | Preserves stability for up to 6 months.[5] Solutions at -20°C are stable for ~1 month.[5] |
| Handling | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles which accelerate degradation.[2][6] |
Note: Ensure the final concentration of DMSO in your cell culture medium is <0.5% to avoid cytotoxicity.[5]
Q3: Is this compound sensitive to light?
A: Yes, this compound contains moieties that are susceptible to photodegradation. Exposure to light, particularly UV or short-wavelength light, can lead to oxidation and loss of activity.[7][8] Always store both the lyophilized powder and solutions in amber vials or vials wrapped in foil to protect them from light.[1][3] Minimize exposure to ambient light during experimental procedures.
Troubleshooting Guides
Problem: I am observing a loss of this compound activity or inconsistent results in my assays.
This is a common issue that can often be traced back to compound stability. The following workflow can help you identify the root cause.
Possible Causes & Solutions:
-
Degradation of Stock Solution: this compound in DMSO is stable for up to 6 months at -80°C.[5] If your stock is older, or has been stored at -20°C for over a month, its potency may be compromised.
-
Solution: Prepare a fresh stock solution from the lyophilized powder. Use the protocol provided below.
-
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture and accelerate the degradation of the compound.[6]
-
Solution: When preparing a new stock solution, aliquot it into single-use volumes to minimize cycles.
-
-
Oxidation/Photodegradation: Exposure to air and light can degrade this compound.
-
Solution: Ensure vials are tightly sealed and protected from light. Consider purging aliquots with an inert gas like argon or nitrogen for long-term storage.[1]
-
Problem: My this compound solution appears cloudy or has precipitated in my aqueous buffer/media.
Precipitation can occur when a compound with low aqueous solubility is transferred from a high-concentration DMSO stock into a buffer or cell culture medium.
Solutions:
-
Perform Stepwise Dilutions: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous solution. Instead, perform an intermediate dilution in your buffer or media.[5]
-
Check Final DMSO Concentration: The final concentration of DMSO should not exceed 0.5% in most cell-based assays.[5] High concentrations of DMSO can alter the solvent properties and cause the compound to crash out.
-
Use a Co-solvent: If precipitation persists, especially in animal studies, consider using a co-solvent like PEG400, Tween 80, or CMC-Na to improve solubility.[5] Always run a vehicle control to account for any effects of the co-solvent.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
Vial of lyophilized this compound (e.g., 5 mg)
-
Anhydrous, sterile-filtered DMSO
-
Sterile polypropylene microcentrifuge tubes
-
Calibrated precision pipettes
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature for at least 15 minutes in a desiccator before opening. This prevents water condensation on the powder.[4]
-
Centrifuge: Briefly centrifuge the vial to ensure all powder is collected at the bottom.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. (e.g., For 5 mg of this compound with a molecular weight of 450.5 g/mol , you would add 1.11 mL of DMSO).
-
Dissolve: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect for any particulates.
-
Aliquot: Dispense the solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Store: Tightly cap the aliquots and store them immediately at -80°C. Record the date of preparation.
References
How to prevent off-target effects of KC01
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and identify off-target effects of the kinase inhibitor, KC01.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target and primary off-target of this compound?
A1: this compound is a potent inhibitor of Target Kinase A. However, at higher concentrations, it has been observed to have off-target activity against Off-Target Kinase B. It is crucial to use this compound at the lowest effective concentration to minimize off-target effects.
Q2: I am observing a phenotype that is inconsistent with the known function of Target Kinase A. Could this be an off-target effect?
A2: Yes, an unexpected phenotype is a common indicator of a potential off-target effect. We recommend performing several validation experiments to determine if the observed phenotype is due to the inhibition of Target Kinase A or an off-target. These can include using a structurally unrelated inhibitor of Target Kinase A to see if the phenotype is recapitulated, as well as performing a rescue experiment by introducing a this compound-resistant mutant of Target Kinase A.
Q3: How can I confirm that this compound is engaging with its intended target in my cellular model?
A3: A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells. This technique assesses the thermal stability of a protein in the presence and absence of a ligand (in this case, this compound). Increased thermal stability of Target Kinase A upon treatment with this compound indicates direct binding.
Q4: What is the recommended concentration range for using this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. We recommend performing a dose-response curve to determine the minimal concentration required to achieve the desired on-target effect while minimizing off-target activity. A starting point for many cell lines is between 100 nM and 1 µM.
Troubleshooting Guides
Issue 1: High cell toxicity observed at effective concentrations.
-
Question: My cells are dying at concentrations where I expect to see specific inhibition of Target Kinase A. Is this due to off-target effects?
-
Answer: It is possible that the observed cytotoxicity is due to the inhibition of an off-target kinase that is essential for cell survival.
-
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a detailed dose-response curve to identify a therapeutic window where you observe inhibition of Target Kinase A activity without significant cell death.
-
Use a Positive Control: Employ a well-characterized inhibitor of Target Kinase A with a different chemical scaffold to see if it produces the same cytotoxic effect.
-
Assess Apoptosis Markers: Measure markers of apoptosis (e.g., cleaved caspase-3) to determine if the cell death is programmed.
-
Off-Target Engagement: If available, use a selective inhibitor of Off-Target Kinase B to see if it phenocopies the cytotoxicity.
-
-
Issue 2: Discrepancy between in vitro and in-cellulo potency.
-
Question: this compound is potent in my in vitro kinase assay, but I need much higher concentrations to see an effect in my cell-based assay. Why is this?
-
Answer: Several factors can contribute to this discrepancy, including cell permeability, efflux by cellular transporters, and intracellular protein binding.
-
Troubleshooting Steps:
-
Verify Cell Permeability: If not already known, assess the cell permeability of this compound using a method like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
CETSA for Target Engagement: Perform a CETSA to confirm that this compound is reaching and binding to Target Kinase A inside the cell.
-
Efflux Pump Inhibition: Treat cells with known efflux pump inhibitors (e.g., verapamil) to see if the potency of this compound increases.
-
-
Quantitative Data Summary
| Compound | Target Kinase A (IC50) | Off-Target Kinase B (IC50) | Selectivity (Fold) |
| This compound | 50 nM | 1.5 µM | 30 |
| Competitor A | 75 nM | 5 µM | 67 |
| Competitor B | 25 nM | 500 nM | 20 |
Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to verify the engagement of this compound with Target Kinase A in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with either vehicle (e.g., DMSO) or varying concentrations of this compound for 1 hour at 37°C.
-
-
Heating and Lysis:
-
After treatment, wash the cells with PBS.
-
Resuspend the cells in PBS containing a protease inhibitor cocktail.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
-
Protein Quantification and Western Blotting:
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant and quantify the total protein concentration.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting to detect the amount of soluble Target Kinase A in each sample.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble Target Kinase A as a function of temperature for both vehicle and this compound-treated samples.
-
A rightward shift in the melting curve for this compound-treated samples indicates target engagement.
-
Visualizations
Caption: this compound inhibits the on-target and off-target pathways.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
Technical Support Center: Interpreting Unexpected Results from KC01 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with KC01, a hypothetical MEK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, small-molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase 1 and 2), which are key components of the Ras/Raf/MEK/ERK signaling pathway. This pathway is frequently upregulated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival.
Q2: What are the expected effects of this compound in cancer cell lines with activating BRAF or RAS mutations?
A2: In cell lines harboring activating BRAF or RAS mutations, the MEK/ERK pathway is often constitutively active. Treatment with this compound is expected to decrease the levels of phosphorylated ERK1/2 (p-ERK1/2), leading to reduced cell proliferation, cell cycle arrest, and potentially apoptosis.
Q3: Can this compound be used in combination with other therapeutic agents?
A3: Yes, combination therapy is a common strategy. For instance, combining this compound with a BRAF inhibitor in BRAF-mutant melanoma can help overcome or delay the onset of acquired resistance. However, unexpected potentiation of toxicity or antagonistic effects can occur, and thus, careful dose-response studies are necessary.
Troubleshooting Guide
Issue 1: No significant decrease in cell viability observed in a sensitive cell line.
Possible Cause 1: Compound Inactivity
-
Troubleshooting Steps:
-
Verify the identity and purity of the this compound stock.
-
Prepare a fresh stock solution of this compound.
-
Include a positive control compound known to induce cell death in the specific cell line.
-
Possible Cause 2: Suboptimal Assay Conditions
-
Troubleshooting Steps:
-
Optimize the seeding density of the cells. Over-confluent or under-confluent cells can show altered sensitivity.
-
Extend the incubation time with this compound. Some cell lines may require longer exposure to induce a cytotoxic effect.
-
Ensure the cell viability reagent is compatible with your cell line and experimental conditions.
-
Possible Cause 3: Cell Line Resistance
-
Troubleshooting Steps:
-
Confirm the mutational status (e.g., BRAF, RAS) of your cell line.
-
Investigate potential mechanisms of resistance, such as upregulation of bypass signaling pathways.
-
Issue 2: Unexpected increase in p-ERK levels after this compound treatment.
This phenomenon, known as paradoxical activation, can sometimes be observed with inhibitors of the MAPK pathway.
Possible Cause 1: Feedback Loops
-
Explanation: Inhibition of MEK can sometimes lead to the relief of negative feedback loops, resulting in the upstream activation of RAF and a subsequent rebound in ERK signaling, particularly at low concentrations of the inhibitor.
-
Troubleshooting Steps:
-
Perform a dose-response and time-course experiment to analyze p-ERK levels. Paradoxical activation is often dose- and time-dependent.
-
Investigate the phosphorylation status of upstream components like CRAF.
-
Hypothetical Dose-Response Data for p-ERK Levels
| This compound Concentration (nM) | p-ERK Level (Relative to Vehicle) |
| 0.1 | 1.2 |
| 1 | 1.5 |
| 10 | 0.8 |
| 100 | 0.2 |
| 1000 | 0.05 |
This table illustrates a hypothetical scenario where low concentrations of this compound lead to an increase in p-ERK, while higher concentrations effectively inhibit it.
Issue 3: Significant off-target effects observed.
Possible Cause: Non-specific binding of this compound.
-
Troubleshooting Steps:
-
Perform a kinome scan to identify other kinases that this compound might be inhibiting.
-
Use a structurally distinct MEK inhibitor as a control to see if the off-target effect is specific to the chemical scaffold of this compound.
-
Lower the concentration of this compound to a range where it is more selective for MEK1/2.
-
Experimental Protocols
Western Blot for p-ERK1/2 and Total ERK1/2
-
Cell Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Visualizations
Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Technical Support Center: Minimizing KC01 Toxicity in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of KC01, a potent ABHD16A inhibitor, in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the enzyme α/β-hydrolase domain-containing protein 16A (ABHD16A). Its primary mechanism of action is the inhibition of ABHD16A's lipase activity, which is responsible for the hydrolysis of phosphatidylserine (PS) to lysophosphatidylserine (lyso-PS). This compound has been shown to have an in-situ half-maximal inhibitory concentration (IC50) for ABHD16A of approximately 0.3 µM in K562 cells.[1]
Q2: What are the potential causes of this compound-induced toxicity in cell-based assays?
While this compound is a selective inhibitor, off-target effects at higher concentrations or prolonged exposure can contribute to cytotoxicity. The primary mechanism of toxicity, however, is likely related to the modulation of cellular lipid signaling pathways due to ABHD16A inhibition. The accumulation of the substrate, phosphatidylserine, or the depletion of the product, lysophosphatidylserine, can disrupt cellular homeostasis and potentially trigger cell death pathways.
Q3: What is a general recommended concentration range for this compound in cell-based assays to minimize toxicity while maintaining efficacy?
Based on available data, a concentration of 1 µM for up to 4 hours has been shown to effectively reduce lyso-PS levels in various cancer cell lines, including COLO205, K562, and MCF7, with minimal off-target effects.[1][2] For longer incubation times, it is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of cell death observed at the desired effective concentration. | Cell line sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the IC50 for cytotoxicity in your specific cell line. 2. Reduce incubation time: If a higher concentration is necessary for the desired biological effect, consider reducing the exposure time. 3. Optimize cell density: Ensure cells are in the logarithmic growth phase and not over-confluent, as this can increase sensitivity to cytotoxic agents. |
| Inconsistent results between experiments. | Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Compound stability: Improper storage of this compound can lead to degradation and loss of potency. | 1. Maintain a low final solvent concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%. 2. Properly store this compound: Store the compound as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. 3. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| Unexpected changes in cell signaling pathways. | Off-target effects: At higher concentrations, this compound may inhibit other cellular enzymes or proteins. Downstream effects of ABHD16A inhibition: Alterations in lyso-PS levels can impact various signaling cascades. | 1. Use the lowest effective concentration: As determined from your dose-response studies. 2. Investigate relevant signaling pathways: Consider examining pathways known to be influenced by lipid messengers, such as the MAPK and PI3K/Akt pathways, to understand the downstream consequences of ABHD16A inhibition in your system. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess and manage this compound toxicity.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for differentiating between viable, apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
This compound
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental design.
References
Mitigating Batch-to-Batch Variability of KC01: A Technical Support Guide
Welcome to the technical support center for KC01. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and addressing the potential for batch-to-batch variability in this compound. Consistent product performance is critical for reproducible experimental results and successful therapeutic development. This resource provides frequently asked questions (FAQs) and troubleshooting guidance to help you navigate and mitigate variability between different lots of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a critical reagent used in various research and drug development applications. Its primary function is to modulate the "Cellular Proliferation Pathway," making it a key component in studies related to oncology and regenerative medicine. Due to its biological nature, inherent variability between production batches can occur.
Q2: What are the primary causes of batch-to-batch variability in this compound?
A2: Batch-to-batch variability in biological reagents like this compound can stem from several factors throughout the manufacturing process. These can include variations in raw materials, subtle differences in cell culture conditions, and lot-to-lot inconsistencies in purification and formulation reagents.[1][2][3] Even minor fluctuations in these inputs can lead to differences in the final product's performance.
Q3: How can I proactively manage potential this compound batch-to-batch variability?
A3: A proactive approach is key to managing variability.[4] We recommend the following:
-
New Batch Testing: Always test a new batch of this compound in a small-scale, well-controlled experiment before using it in a large-scale or critical study.[1]
-
Reserve a Large Lot: If possible, purchase a large single lot of this compound to support a long-term study. This minimizes the number of batch changes.
-
Establish Internal Controls: Use a well-characterized internal reference standard or a control cell line to benchmark the performance of each new this compound batch.
Troubleshooting Guide
Issue 1: A new batch of this compound is showing lower efficacy in our cell proliferation assay compared to the previous batch.
This is a common issue that can often be traced back to subtle differences in the biological activity of the new lot.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting lower efficacy in a new this compound batch.
Experimental Protocol: Comparative Dose-Response Analysis
-
Cell Seeding: Plate your target cells at a consistent density in a 96-well plate and allow them to adhere overnight.
-
Reagent Preparation: Prepare serial dilutions of both the new and old batches of this compound. Include a vehicle-only control.
-
Treatment: Treat the cells with the prepared dilutions of this compound and incubate for the desired experimental duration (e.g., 48 hours).
-
Proliferation Assay: Use a standard cell proliferation assay (e.g., MTS or CellTiter-Glo®) to measure cell viability.
-
Data Analysis: Plot the dose-response curves for both batches and calculate the EC50 values.
Data Presentation: Comparative Efficacy of this compound Batches
| Parameter | Previous Batch (Lot #A123) | New Batch (Lot #B456) |
| EC50 (nM) | 10.5 | 25.2 |
| Maximal Effect (%) | 98.1 | 85.3 |
| Hill Slope | 1.2 | 1.1 |
Issue 2: We are observing unexpected off-target effects with a new batch of this compound.
Off-target effects can sometimes arise from minor impurities or differences in the conformational state of the active molecule in a new batch.
Recommended Action: Signaling Pathway Analysis
To investigate if the new batch is activating unintended signaling pathways, a targeted analysis is recommended.
Signaling Pathway Diagram: this compound Mechanism of Action
Caption: Hypothesized signaling pathway for this compound and potential off-target activation.
Experimental Protocol: Western Blot for Off-Target Kinase Activation
-
Cell Treatment: Treat cells with the new and old batches of this compound at a concentration known to elicit a robust response. Include a negative control.
-
Lysate Preparation: After the desired incubation time, lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the phosphorylated (activated) forms of key kinases in the expected signaling pathway, as well as common off-target kinases.
-
Analysis: Compare the phosphorylation status of the kinases between the two batches.
Data Presentation: Kinase Activation Profile
| Kinase | Previous Batch (Lot #A123) | New Batch (Lot #B456) |
| Phospho-Kinase A | +++ | +++ |
| Phospho-Kinase B | +++ | +++ |
| Phospho-Off-Target Kinase | - | ++ |
This data suggests that the new batch may be activating an unintended off-target kinase, which could explain the observed anomalous effects.
By implementing these troubleshooting guides and experimental protocols, researchers can better understand and control for the inherent variability in complex biological reagents like this compound, leading to more robust and reproducible scientific outcomes.
References
Refining experimental protocols for KC01 usage
Disclaimer: The provided information is intended for research and development purposes only. It is crucial to consult relevant safety data sheets (SDS) and institutional protocols before handling any chemical compounds.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for KC01? | This compound is an inhibitor of the Transforming growth factor-beta-activated kinase 1 (TAK1). By blocking TAK1, it interferes with downstream signaling pathways, including NF-κB and MAPK, which are crucial in inflammatory responses and cell survival. |
| What are the common research applications for this compound? | This compound is primarily utilized in studies related to inflammation, immunology, and oncology. It is often used to investigate the role of the TAK1 signaling pathway in various disease models. |
| What is the recommended solvent for dissolving this compound? | Based on available data, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound. |
| What is the stability of this compound in solution? | This compound solutions in DMSO can be stored at -20°C for short-term use. For long-term storage, it is advisable to aliquot the stock solution and store it at -80°C to minimize freeze-thaw cycles. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution. | Prepare fresh stock solutions of this compound and aliquot for single-use to ensure compound integrity. |
| Cell Line Variability: Differences in cell passage number or cell health can affect responsiveness to treatment. | Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology. | |
| Low or no observable effect | Insufficient Concentration: The concentration of this compound used may be too low to elicit a response in the specific cell line or model. | Perform a dose-response experiment to determine the optimal concentration of this compound for your experimental system. |
| Incorrect Treatment Duration: The incubation time with this compound may not be sufficient to observe the desired downstream effects. | Conduct a time-course experiment to identify the optimal treatment duration. | |
| Cell Toxicity | High Concentration: The concentration of this compound may be cytotoxic to the cells. | Determine the EC50 and cytotoxic concentrations of this compound for your specific cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO). |
Experimental Protocols
Western Blotting for Phospho-p38 MAPK Inhibition
This protocol outlines the steps to assess the inhibitory effect of this compound on the phosphorylation of p38 MAPK, a downstream target of TAK1.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW 264.7 macrophages) at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1 hour.
-
Stimulate the cells with a known activator of the TAK1 pathway, such as Lipopolysaccharide (LPS), for 30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH or β-actin).
-
Data Presentation:
| Treatment | This compound Concentration | Phospho-p38 MAPK (Relative Intensity) | Total p38 MAPK (Relative Intensity) |
| Vehicle Control | 0 µM | 1.00 | 1.00 |
| This compound | 0.1 µM | Value | Value |
| This compound | 1 µM | Value | Value |
| This compound | 10 µM | Value | Value |
*Values to be determined experimentally.
Visualizations
Caption: Simplified signaling pathway illustrating the inhibitory action of this compound on TAK1.
Caption: A standard experimental workflow for assessing the efficacy of this compound.
Overcoming resistance to KC01 in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and overcoming resistance to KC01 in long-term studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Q1: My cells are developing resistance to this compound. What are the possible causes?
A1: Acquired resistance to a therapeutic agent like this compound can arise from various factors. The most common cause is the selection of a subpopulation of cells that possess inherent resistance mechanisms. This can be due to repeated exposure of the cancer cells to the drug over an extended period. Other potential causes include:
-
Target Alteration: Changes in the molecular target of this compound, such as mutations, can prevent the drug from binding effectively.
-
Drug Efflux: Increased expression of drug efflux pumps, like P-glycoprotein (P-gp), can actively transport this compound out of the cell, reducing its intracellular concentration.[1]
-
Activation of Bypass Pathways: Cells may activate alternative signaling pathways to circumvent the inhibitory effects of this compound.
-
Altered Drug Metabolism: Changes in how the cells metabolize this compound can lead to its inactivation.[1]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value for the long-term treated cells indicates the development of resistance.[2]
Q3: What initial steps should I take if I observe decreased sensitivity to this compound in my long-term cultures?
A3: If you suspect resistance, the first step is to perform a cell viability assay to quantify the change in IC50.[2][3] It is also advisable to check the stability of your this compound compound and ensure the correct concentration is being used in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general approach to generating a this compound-resistant cell line?
A1: A common method to develop a drug-resistant cancer cell line is to continuously expose the parental cell line to increasing concentrations of the drug over a prolonged period.[4] This process can take anywhere from 3 to 18 months.[4] Another approach involves treating the cells with a high concentration of the drug (e.g., at the IC50) for a short period, allowing the surviving cells to recover and repopulate.[5]
Q2: Are there strategies to overcome or mitigate this compound resistance?
A2: Yes, several strategies can be employed to overcome this compound resistance. One of the most promising approaches is combination therapy, where this compound is used in conjunction with other therapeutic agents.[6] This can involve targeting different signaling pathways simultaneously. Drug repurposing, where existing drugs are used for new therapeutic indications, can also offer effective combination partners.[7]
Q3: How can I screen for effective drug combinations with this compound?
A3: High-throughput drug combination screening is an effective method to identify synergistic interactions.[6][8] This typically involves creating a dose-response matrix where varying concentrations of this compound are combined with different concentrations of another drug.[9] The combination effects can then be analyzed using models like the Highest Single Agent (HSA), Loewe additivity, or Bliss independence to determine if the combination is synergistic, additive, or antagonistic.[6]
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a this compound-resistant cell line by continuous exposure to the drug.
-
Determine the initial IC50 of this compound: Perform a dose-response assay on the parental cell line to establish the baseline IC50 value.[2]
-
Initial Treatment: Begin by treating the parental cells with this compound at a concentration equal to the IC50.
-
Culture Maintenance: Maintain the cells in a culture medium containing this compound. Replace the medium with fresh, drug-containing medium every 2-3 days.
-
Monitor Cell Viability: Continuously monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound. This process can take several months.
-
Confirmation of Resistance: Periodically determine the IC50 of the treated cell population to monitor the development of resistance. A significant and stable increase in the IC50 value confirms the establishment of a resistant cell line.
Protocol 2: IC50 Determination using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for the assessment of cell viability (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[10]
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution, such as DMSO.[10]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[10]
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal curve to determine the IC50 value.[11]
Data Presentation
Table 1: Example IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | Treatment | IC50 of this compound (µM) | Fold Resistance |
| Parental | None | 1.5 | 1 |
| This compound-Resistant | Continuous this compound | 25.8 | 17.2 |
Table 2: Example Synergy Analysis of this compound with Drug X
| Combination | Synergy Score (HSA) | Interpretation |
| This compound + Drug X | 15.2 | Synergistic |
| This compound + Drug Y | -2.5 | Antagonistic |
| This compound + Drug Z | 0.8 | Additive |
Visualizations
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Workflow for identifying synergistic drug combinations with this compound.
References
- 1. Mechanisms of Drug Resistance in Cancer Cells: A Chemical Perspective [zenodo.org]
- 2. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. IC50 determination and cell viability assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming antibiotic resistance: the potential and pitfalls of drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 9. d-nb.info [d-nb.info]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
Validating the Inhibitory Effect of KC01 on ABHD16A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of KC01 on the α/β-hydrolase domain containing 16A (ABHD16A) enzyme. The performance of this compound is evaluated against other known inhibitors, supported by experimental data and detailed methodologies for key validation assays.
Inhibitor Performance Comparison
The inhibitory potential of this compound and alternative compounds against ABHD16A has been assessed using various biochemical assays. The following tables summarize the quantitative data on their inhibitory activity.
| Inhibitor | Target Species | Assay Type | IC50 Value | Notes |
| This compound | Human ABHD16A | Gel-based ABPP | ~0.2–0.5 µM | Potent and selective covalent inhibitor. |
| Human ABHD16A | PS Lipase Assay | 90 ± 20 nM | ||
| Mouse ABHD16A | Gel-based ABPP | ~0.2–0.5 µM | ||
| Mouse ABHD16A | PS Lipase Assay | 520 ± 70 nM | ||
| KC02 | Human & Mouse ABHD16A | Gel-based ABPP & PS Lipase Assay | > 10 µM | Inactive structural analog of this compound; serves as a negative control. |
| Palmostatin B | General | Gel-based ABPP | Potent Inhibitor | A known inhibitor of multiple serine hydrolases, including ABHD16A. Specific IC50 for ABHD16A is not consistently reported, but it potently inhibits other related enzymes like APT1 with an IC50 of 0.67 µM.[1] |
| Tetrahydrolipstatin (THL) | General | Not Specified | Inhibitor | A general lipase inhibitor known to inhibit both ABHD12 and ABHD16A. |
| Thiazole Abietane Derivative (Compound 18) | Human ABHD16A | Not Specified | 3.4 ± 0.2 µM | A member of a class of reversible inhibitors of hABHD16A. |
Table 1: Comparison of IC50 Values for ABHD16A Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values for this compound and other inhibitors against human and mouse ABHD16A, as determined by competitive activity-based protein profiling (ABPP) and phosphatidylserine (PS) lipase activity assays.
| Inhibitor | Concentration | % Inhibition of hABHD16A |
| Thiazole Abietane Derivative (Compound 28) | 20 µM | 35.7 ± 11.0%[2] |
| Thiazole Abietane Derivative (Compound 32) | 20 µM | 33.5 ± 7.6%[2] |
| Thiazole Abietane Derivative (Compound 35) | 20 µM | 32.2 ± 6.0%[2] |
Table 2: Percentage Inhibition of Human ABHD16A by Thiazole Abietane Derivatives. This table shows the percentage of inhibition of human ABHD16A at a fixed concentration for selected thiazole abietane compounds.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This method is utilized to assess the potency and selectivity of inhibitors in a complex proteome.
Objective: To determine the concentration-dependent inhibition of ABHD16A by a test compound in comparison to a broad-spectrum probe.
Materials:
-
Cell or tissue lysates containing active ABHD16A.
-
Test inhibitor (e.g., this compound).
-
Activity-based probe (e.g., fluorophosphonate-biotin, FP-biotin).
-
SDS-PAGE reagents and equipment.
-
Streptavidin-HRP conjugate and chemiluminescence detection reagents.
-
Bradford assay reagents for protein quantification.
Procedure:
-
Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., Tris-HCl) and determine the total protein concentration using the Bradford assay.
-
Inhibitor Incubation: Aliquot the proteome and pre-incubate with varying concentrations of the test inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at 37°C.
-
Probe Labeling: Add the activity-based probe (e.g., FP-biotin) to each reaction and incubate for a further specified time (e.g., 30 minutes) at 37°C to label the active serine hydrolases.
-
SDS-PAGE: Quench the reactions by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Detection: Block the membrane and then probe with streptavidin-HRP to detect biotinylated proteins. Visualize the bands using a chemiluminescence substrate.
-
Analysis: Quantify the band intensity corresponding to ABHD16A. The reduction in band intensity in the presence of the inhibitor compared to the vehicle control indicates the degree of inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Phosphatidylserine (PS) Lipase Activity Assay
This assay directly measures the enzymatic activity of ABHD16A by quantifying the hydrolysis of its substrate, phosphatidylserine.
Objective: To determine the inhibitory effect of a compound on the PS lipase activity of ABHD16A.
Materials:
-
Source of active ABHD16A (e.g., recombinant enzyme or cell membranes overexpressing the enzyme).
-
Phosphatidylserine (PS) substrate.
-
Test inhibitor (e.g., this compound).
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
A method to detect the product of the reaction (e.g., a fluorescent probe that reacts with a product, or mass spectrometry to quantify the product).
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Pre-incubate the enzyme source with various concentrations of the test inhibitor or vehicle control in the assay buffer for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the PS substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a set time, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction using an appropriate method (e.g., adding a quenching solution).
-
Product Detection and Quantification: Measure the amount of product formed. This can be done using various techniques, such as fluorescence measurement if a fluorogenic substrate or coupled enzymatic assay is used, or by direct measurement of the product by mass spectrometry.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: Experimental workflows for validating ABHD16A inhibition.
Caption: Simplified signaling pathway of ABHD16A and the inhibitory action of this compound.
References
A Comparative Guide to the Efficacy of KC01 and Other ABHD16A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of KC01 with other known inhibitors of α/β-hydrolase domain-containing protein 16A (ABHD16A). The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and development efforts.
Introduction to ABHD16A and its Inhibition
ABHD16A is a serine hydrolase that has been identified as a major phosphatidylserine (PS) lipase, responsible for the production of lysophosphatidylserine (lyso-PS). Lyso-PS is a bioactive lipid that plays a crucial role in various physiological and pathological processes, including immunological and neurological functions. Consequently, the inhibition of ABHD16A presents a promising therapeutic strategy for a range of diseases. This guide focuses on this compound, a potent and selective inhibitor of ABHD16A, and compares its performance with other classes of ABHD16A inhibitors.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the in vitro efficacy of this compound and other representative ABHD16A inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of ABHD16A activity.
| Inhibitor Class | Inhibitor | Target Species | Assay Type | IC50 | Reference |
| α-Alkylidene-β-lactone | This compound | Human ABHD16A | Competitive ABPP | ~0.2-0.5 µM | [1] |
| This compound | Human ABHD16A | PS Lipase Activity | 90 ± 20 nM | [2][3] | |
| This compound | Mouse ABHD16A | PS Lipase Activity | 520 ± 70 nM | [2][3] | |
| KC02 (inactive control) | Human & Mouse ABHD16A | Competitive ABPP & PS Lipase Activity | > 10 µM | [2][3] | |
| 1,3,4-Oxadiazol-2(3H)-one | Derivative 63 | Not Specified | Not Specified | 63 nM | [1] |
| Derivative 64 | Not Specified | Not Specified | 32 nM | [1] | |
| 12-Thiazole Abietane | Compound 66 | Human ABHD16A | Not Specified | 3.4 µM | [1] |
Experimental Protocols
A detailed understanding of the methodologies used to assess inhibitor efficacy is crucial for the interpretation of the presented data. Below are the detailed protocols for the key experiments cited in this guide.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in complex biological samples.
Objective: To determine the IC50 value of an inhibitor against ABHD16A in a competitive manner.
Materials:
-
HEK293T cells overexpressing ABHD16A or other relevant cell lines/tissues.
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
-
Test inhibitors (e.g., this compound) at various concentrations.
-
Fluorophosphonate-rhodamine (FP-rhodamine) or other suitable serine hydrolase-directed activity-based probe.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Fluorescence gel scanner.
Procedure:
-
Proteome Preparation: Harvest cells and lyse them in lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.
-
Inhibitor Incubation: Pre-incubate the proteome lysates with varying concentrations of the test inhibitor (or vehicle control) for 30 minutes at 37°C to allow for target engagement.
-
Probe Labeling: Add the activity-based probe (e.g., FP-rhodamine at a final concentration of 1-2 µM) to the inhibitor-treated lysates and incubate for another 30 minutes at 37°C. The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization and Analysis: Visualize the labeled enzymes using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to ABHD16A will decrease with increasing concentrations of an effective inhibitor.
-
IC50 Determination: Quantify the band intensities and plot them against the inhibitor concentration. The IC50 value is calculated as the concentration of the inhibitor that reduces the fluorescent signal by 50%.
Phosphatidylserine (PS) Lipase Activity Assay
This assay directly measures the enzymatic activity of ABHD16A by monitoring the hydrolysis of a phosphatidylserine substrate.
Objective: To determine the IC50 value of an inhibitor by measuring its effect on the PS lipase activity of ABHD16A.
Materials:
-
Membrane proteome from cells overexpressing ABHD16A or tissues.
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Phosphatidylserine (PS) substrate. This can be a radiolabeled or fluorescently labeled PS for detection.
-
Test inhibitors at various concentrations.
-
Detection system appropriate for the chosen substrate (e.g., scintillation counter for radiolabeled substrate, fluorescence plate reader for fluorescent substrate).
Procedure:
-
Enzyme Preparation: Prepare membrane fractions from cells or tissues containing ABHD16A.
-
Inhibitor Pre-incubation: Pre-incubate the membrane preparation with varying concentrations of the test inhibitor for a defined period (e.g., 30 minutes) at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding the PS substrate to the inhibitor-treated enzyme preparation. Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination and Product Separation: Stop the reaction (e.g., by adding a quenching solution). If using a radiolabeled substrate, separate the product (lyso-PS) from the unreacted substrate using techniques like thin-layer chromatography (TLC).
-
Detection and Quantification: Quantify the amount of product formed using the appropriate detection method.
-
IC50 Calculation: Plot the enzyme activity (rate of product formation) against the inhibitor concentration to determine the IC50 value.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the biological context of ABHD16A inhibition, the following diagrams are provided.
Caption: Experimental workflows for assessing ABHD16A inhibitor efficacy.
Caption: ABHD16A-mediated lyso-PS signaling pathway.
Conclusion
This compound stands out as a potent and selective inhibitor of ABHD16A, demonstrating low nanomolar efficacy in vitro. Its mechanism of action, likely irreversible due to its β-lactone warhead, contrasts with other reversible inhibitors like the 12-thiazole abietanes. The availability of a structurally similar inactive control, KC02, further strengthens its utility as a chemical probe to investigate the biological functions of ABHD16A. The detailed experimental protocols and the elucidated signaling pathway provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at further exploring the therapeutic potential of ABHD16A inhibition.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging roles for lysophosphatidylserine in resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of KX-01's Effects in Different Cell Lines: A Comparative Guide
It is important to note that the compound "KC01" referenced in the query is likely a typographical error for "KX-01" (Tirbanibulin). This guide will proceed under the assumption that the intended subject is KX-01, a novel dual inhibitor of Src family kinases and tubulin polymerization.
KX-01 has emerged as a promising anti-cancer agent due to its unique dual mechanism of action, which involves the inhibition of Src signaling and the induction of mitotic catastrophe.[1] This guide provides a comparative analysis of KX-01's efficacy across various cancer cell lines, alongside other Src inhibitors, supported by experimental data and detailed protocols.
Data Presentation: Comparative Efficacy of Src Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of KX-01 and other Src inhibitors in different cancer cell lines. It is crucial to acknowledge that these values are compiled from various studies and direct, head-to-head comparisons under identical experimental conditions are limited.
| Cell Line | Cancer Type | KX-01 IC50 (µM) | Dasatinib IC50 (nM) | Saracatinib IC50 (nM) |
| MCF7 | Breast Cancer (ER+) | < 0.1 | - | - |
| T47D | Breast Cancer (ER+) | < 0.1 | - | - |
| SK-BR-3 | Breast Cancer (HER2+) | < 0.1 | - | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | < 0.1 | - | - |
| MDA-MB-468 | Triple-Negative Breast Cancer | < 0.1 | - | - |
| BT-549 | Triple-Negative Breast Cancer | < 0.1 | - | - |
| Hs578T | Triple-Negative Breast Cancer | Resistant | - | - |
| HCC1937 | Triple-Negative Breast Cancer | Resistant | - | - |
| JURL-MK1 | Chronic Myelogenous Leukemia | - | 0.7 ± 0.1 | - |
| MOLM-7 | Acute Myeloid Leukemia | - | 1.0 ± 0.4 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of KX-01 are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium and incubated overnight.
-
Drug Treatment: The following day, cells are treated with various concentrations of KX-01 or other inhibitors for 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[2][3]
-
Incubation: The plate is incubated for an additional 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
Wound Healing (Scratch) Assay
This method is employed to study cell migration in vitro.
-
Cell Seeding: Cells are seeded in a 6-well plate and grown to form a confluent monolayer.
-
Scratch Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the center of the cell monolayer.[4]
-
Washing: The wells are washed with PBS to remove detached cells and debris.
-
Drug Treatment: The cells are then incubated with serum-free medium containing the desired concentration of KX-01 or other inhibitors.
-
Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.[4]
-
Data Analysis: The width of the scratch is measured at different points, and the percentage of wound closure is calculated.
Cell Cycle Analysis
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells are treated with KX-01 or other compounds for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at 4°C.[5]
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.[5]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of the PI stain.
Mandatory Visualization
Experimental Workflow for Cross-Validation
Caption: Experimental workflow for comparing the effects of KX-01 and an alternative drug.
KX-01 Signaling Pathway Inhibition
Caption: Dual inhibitory mechanism of KX-01 on Src signaling and tubulin polymerization.
References
KC01 vs. siRNA Knockdown: A Comparative Guide to Targeting ABHD16A
For researchers investigating the role of α/β-hydrolase domain-containing protein 16A (ABHD16A), a key enzyme in lipid metabolism and signaling, choosing the right tool to modulate its function is critical. This guide provides an objective comparison between two common methods for reducing ABHD16A activity: the small molecule inhibitor KC01 and siRNA-mediated gene knockdown.
At a Glance: this compound vs. siRNA
| Feature | This compound (Small Molecule Inhibitor) | siRNA (Gene Knockdown) |
| Target | ABHD16A protein activity | ABHD16A mRNA |
| Mechanism of Action | Covalent, irreversible inhibition of the active site serine | RNA interference leading to mRNA degradation |
| Speed of Onset | Rapid (minutes to hours) | Slow (24-72 hours to observe protein reduction) |
| Duration of Effect | Dependent on compound washout and protein turnover | Transient, lasting several days depending on cell division |
| Reversibility | Irreversible for the protein; effect is lost with protein turnover | Reversible upon siRNA degradation |
| Specificity | High for ABHD16A, with some known off-targets | Can have sequence-dependent off-target effects |
| Mode of Delivery | Direct addition to cell culture media | Requires transfection reagents |
Quantitative Performance
This compound Inhibition of ABHD16A
This compound is a cell-permeable β-lactone-based compound that acts as a potent, selective, and covalent inhibitor of the phosphatidylserine (PS) lipase ABHD16A.[1] It has been shown to effectively reduce the levels of lysophosphatidylserines (lyso-PS), the product of ABHD16A activity, in various cell lines.[2]
| Parameter | Value | Species | Reference |
| IC₅₀ | 90 nM | Human | [2] |
| IC₅₀ | 520 nM | Mouse | [2] |
| Inhibition in situ | 98% inhibition of ABHD16A at 1 µM | Human (COLO205 cells) | [2] |
IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
siRNA Knockdown of ABHD16A
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the ABHD16A signaling pathway and the experimental workflows for both this compound inhibition and siRNA knockdown.
References
KC01: A Potent and Selective Inhibitor for ABHD16A
For researchers, scientists, and drug development professionals, the careful selection of chemical probes is paramount for elucidating the biological function of enzymes and for validating new therapeutic targets. This guide provides a comprehensive comparison of KC01, a potent inhibitor of α/β-hydrolase domain containing 16A (ABHD16A), with other available alternatives, supported by experimental data to confirm its specificity.
ABHD16A is a key enzyme in the metabolism of phosphatidylserine (PS), converting it to the signaling lipid lysophosphatidylserine (lyso-PS)[1]. Dysregulation of lyso-PS levels has been implicated in immunological and neurological processes, making ABHD16A a compelling target for therapeutic intervention[2]. This compound, a cell-permeable β-lactone-based compound, has emerged as a potent, selective, and covalent inhibitor of ABHD16A.
Quantitative Comparison of this compound's Potency
This compound demonstrates significant potency against both human and mouse ABHD16A. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its inactive control probe, KC02.
| Compound | Target | IC50 (nM) | Assay Method |
| This compound | Human ABHD16A | 90 | PS Substrate Assay[2][3] |
| Mouse ABHD16A | 520 | PS Substrate Assay[2][3] | |
| Human ABHD16A | ~200-500 | Competitive ABPP[2][4] | |
| KC02 (Inactive Control) | Human & Mouse ABHD16A | >10,000 | PS Substrate Assay[2] |
Specificity Profile of this compound
The selectivity of an inhibitor is as crucial as its potency. Activity-based protein profiling (ABPP) has been instrumental in defining the specificity of this compound across the broader family of serine hydrolases.
An ABPP-SILAC (Stable Isotope Labeling by Amino acids in Cell culture) analysis in COLO205 colon cancer cells revealed that ABHD16A is the most potently inhibited enzyme by this compound[2][5]. While showing high selectivity, this compound does exhibit some off-target activity at higher concentrations.
| Protein Target | Inhibition (%) |
| ABHD16A | 98 |
| ABHD2 | 94 |
| Other off-targets | 50-80 |
It is noteworthy that the inactive control probe, KC02, did not substantially inhibit ABHD16A (<30%) but did show inhibition of other serine hydrolases like ABHD11 (94%) and LYPLA1 (63%)[2][5]. This highlights the subtle structural determinants of selectivity.
Comparison with Alternative ABHD16A Inhibitors
While this compound is a widely used tool compound, other classes of inhibitors for ABHD16A have been identified, offering alternative scaffolds for drug discovery efforts.
| Inhibitor Class | Example Compound(s) | Potency | Selectivity Notes |
| β-Lactones | This compound | Potent (nanomolar IC50)[3] | Highly selective for ABHD16A, with some off-targets at higher concentrations[2][5]. |
| 1,3,4-Oxadiazol-2(3H)-ones | Compounds 63 & 64 | Potent (IC50 values of 63 and 32 nM, respectively)[6] | Data on proteome-wide selectivity is not as extensively published as for this compound. |
| 12-Thiazole Abietanes | Compound 35 | Moderate (55.1% inhibition at 100 µM)[7] | Reported to be highly selective for ABHD16A over the related enzyme ABHD12[1][7]. These are reversible inhibitors[1]. |
| General Serine Hydrolase Inhibitors | Tetrahydrolipstatin (THL) | Potent | Poor selectivity, inhibits a broad range of serine hydrolases[1]. |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in a native biological context[4][8]. The general workflow is as follows:
-
Proteome Preparation: A complex proteome, such as a cell or tissue lysate, is prepared.
-
Inhibitor Incubation: The proteome is incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes at 37°C) to allow for target engagement[2].
-
Probe Labeling: A broad-spectrum activity-based probe (ABP) with a reporter tag (e.g., a fluorophore like rhodamine or a biotin tag for enrichment) is added to the mixture[2][9]. This probe covalently labels the active sites of serine hydrolases that have not been blocked by the test inhibitor.
-
Analysis:
-
Gel-Based ABPP: If a fluorescent probe is used, the proteome is separated by SDS-PAGE, and the gel is scanned for fluorescence. A decrease in the fluorescence signal for a specific protein band with increasing inhibitor concentration indicates successful target engagement[2].
-
LC-MS/MS-Based ABPP (ABPP-SILAC): If a biotinylated probe is used, the labeled proteins are enriched and then identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This provides a global and quantitative view of inhibitor selectivity across the proteome[2][5].
-
Visualizations
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Caption: ABHD16A signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery of 12-Thiazole Abietanes as Selective Inhibitors of the Human Metabolic Serine Hydrolase hABHD16A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KC01 and Its Analogs in ABHD16A Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research compound KC01 with its known analogs, focusing on their performance as inhibitors of the α/β-hydrolase domain containing 16A (ABHD16A). The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies of the ABHD16A signaling pathway.
Introduction to this compound and ABHD16A
This compound is a potent and selective small-molecule inhibitor of ABHD16A, a phosphatidylserine (PS) lipase responsible for the production of lysophosphatidylserine (lyso-PS).[1] Lyso-PS is a bioactive lipid that modulates immune responses and neurological processes through its interaction with various receptors.[2][3][4] The specific and controlled inhibition of ABHD16A is therefore a critical area of research for understanding and potentially treating inflammatory and neurological disorders. This guide compares this compound to its structural analog, KC02, and a novel class of thiazole abietane inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory activity of this compound and its analogs against human ABHD16A (hABHD16A).
| Compound | Type | Target | IC50 (hABHD16A) | Key Characteristics |
| This compound | β-lactone | ABHD16A | ~90 nM | Potent and selective inhibitor |
| KC02 | β-lactone | Control | Inactive | Structurally similar inactive analog of this compound |
| Compound 18 | 12-Thiazole Abietane | ABHD16A | 3.4 µM | Reversible inhibitor with promising selectivity |
Detailed Experimental Protocols
The data presented in this guide were primarily generated using a competitive activity-based protein profiling (ABPP) assay. This technique allows for the assessment of inhibitor potency and selectivity directly in complex biological systems.
Competitive Activity-Based Protein Profiling (ABPP) Protocol
Objective: To determine the in-situ inhibitory potency of compounds against ABHD16A.
Materials:
-
Cell line expressing ABHD16A (e.g., K562 cells)
-
Test compounds (this compound, KC02, Compound 18) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorophosphonate (FP) probe conjugated to a reporter tag (e.g., FP-rhodamine)
-
Cell lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Cell Culture and Treatment: Culture ABHD16A-expressing cells to the desired confluency. Treat the cells with varying concentrations of the test compounds (or vehicle control) for a specified duration (e.g., 4 hours) at 37°C.
-
Cell Lysis: After incubation, harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Proteome Labeling: Incubate the cell proteomes with a broad-spectrum serine hydrolase probe, such as FP-rhodamine, for a defined period (e.g., 30 minutes) at 37°C. The probe will covalently label the active site of serine hydrolases that are not blocked by the test inhibitor.
-
SDS-PAGE Analysis: Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Visualization and Quantification: Visualize the labeled proteins using a fluorescence gel scanner. The intensity of the band corresponding to ABHD16A will be inversely proportional to the inhibitory activity of the test compound. Quantify the band intensities to determine the IC50 value for each inhibitor.[5][6][7][8][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ABHD16A signaling pathway and the experimental workflow for inhibitor analysis.
Caption: ABHD16A converts PS to Lyso-PS, which activates downstream signaling.
Caption: Workflow for assessing ABHD16A inhibitor potency using competitive ABPP.
Discussion and Conclusion
The data presented demonstrate that this compound is a highly potent inhibitor of ABHD16A. Its inactive analog, KC02, serves as an excellent negative control for in-vitro and in-vivo studies, allowing researchers to attribute observed biological effects specifically to the inhibition of ABHD16A.
The recently identified 12-thiazole abietane, Compound 18, represents a novel class of reversible ABHD16A inhibitors.[10] While its potency is lower than that of this compound, its reversibility and distinct chemical scaffold may offer advantages in specific experimental contexts, such as studies requiring washout periods or those investigating different modes of enzymatic inhibition.
References
- 1. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lysophosphatidylserines – an Emerging Class of Signalling Lysophospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Knowledge on the Biology of Lysophosphatidylserine as an Emerging Bioactive Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidylserine - Wikipedia [en.wikipedia.org]
- 5. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 10. Discovery of 12-Thiazole Abietanes as Selective Inhibitors of the Human Metabolic Serine Hydrolase hABHD16A - PMC [pmc.ncbi.nlm.nih.gov]
KC01 (KML-001): A Comparative Analysis of a Telomere-Targeting Agent Across Different Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational anti-cancer agent KML-001 (sodium metaarsenite), a highly soluble, orally available arsenic compound. The focus is on its impact on various cancer types based on available preclinical and early-phase clinical data. KML-001's unique mechanism of action, targeting telomeres, presents a novel approach to cancer therapy. This document summarizes the quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to offer an objective comparison with other therapeutic strategies.
Comparative Efficacy of KML-001 in Advanced Solid Tumors
Clinical data for KML-001 is primarily derived from Phase I trials, focusing on safety and determining the maximum tolerated dose. Efficacy data, therefore, is preliminary. The following tables summarize the available findings for KML-001 as both a monotherapy and in combination with cisplatin.
Table 1: Summary of KML-001 Monotherapy in Advanced Solid Tumors
| Cancer Type(s) | Number of Evaluable Patients | Treatment Regimen | Outcome | Citation |
| Advanced Solid Tumors | 18 | KML-001 daily for 28 days | 3 patients (16.7%) achieved stable disease. | [1][2] |
Table 2: Summary of KML-001 in Combination with Cisplatin in Advanced, Platinum-Sensitive Solid Tumors
| Cancer Type(s) | Number of Evaluable Patients | Treatment Regimen | Outcome | Citation |
| Advanced Solid Tumors (heavily pretreated) | 18 | KML-001 daily (days 1-14) + Cisplatin (day 1) on a 21-day cycle | 1 patient with heavily pretreated Small Cell Lung Cancer (SCLC) showed a partial response. Reductions in disease burden were also noted in another SCLC patient and two Non-Small Cell Lung Cancer (NSCLC) patients. | [3] |
Mechanism of Action: Telomere Targeting
KML-001's primary mechanism of action is the targeting of telomeres, the protective caps at the ends of chromosomes. In many cancer cells, the enzyme telomerase is overexpressed, enabling them to maintain telomere length and achieve replicative immortality. KML-001 has been shown to bind directly to telomeric DNA sequences.[4] This binding leads to the displacement of the catalytic subunit of telomerase (hTERT) from the nucleus to the cytoplasm, effectively inhibiting its function at the telomere.[4] The consequences of this action are telomere erosion and the induction of a DNA damage response, ultimately leading to cancer cell apoptosis.[4][5] Notably, the cytotoxic activity of KML-001 has been inversely correlated with telomere length, suggesting higher efficacy in tumors with shorter telomeres.[4]
Signaling Pathway of KML-001 Action
Caption: KML-001 binds to telomeres, displacing hTERT and leading to apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of KML-001 are provided below.
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay used to detect telomerase activity.
Methodology:
-
Cell Lysate Preparation: Cancer cells are harvested and lysed in a buffer that preserves telomerase activity.
-
Telomerase Extension: The cell extract is incubated with a synthetic DNA primer (TS primer) that telomerase can extend by adding telomeric repeats (GGTTAG).
-
PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer.
-
Detection: The PCR products are separated by polyacrylamide gel electrophoresis and visualized, often using a fluorescent dye. The presence of a characteristic ladder of DNA fragments indicates telomerase activity.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
Methodology:
-
Cell Culture and Treatment: Cancer cells are cultured and treated with KML-001 for a specified duration.
-
Cell Staining: Cells are harvested and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Quantification: The percentage of cells in each quadrant is determined to quantify the level of apoptosis induced by KML-001.[6][7]
Experimental Workflows
Workflow for Evaluating KML-001 Efficacy in vitro```dot
Caption: Workflow of a Phase I clinical trial for KML-001.
Comparison with Alternative Treatments
A direct comparison of KML-001 with standard-of-care treatments is challenging due to the early stage of its clinical development. However, for platinum-sensitive malignancies where KML-001 has been studied, the current standard of care often involves platinum-based chemotherapy regimens. For lung cancer, targeted therapies and immunotherapies are also standard, depending on the tumor's molecular characteristics. The novelty of KML-001 lies in its distinct mechanism of action, which could be beneficial in tumors that have developed resistance to conventional therapies.
Conclusion
KML-001 demonstrates a novel telomere-targeting mechanism with preliminary anti-tumor activity in early-phase clinical trials, particularly in combination with cisplatin for platinum-sensitive solid tumors like SCLC and NSCLC. The available data suggests that its efficacy may be linked to the telomere length of cancer cells. Further clinical investigation, including larger comparative trials, is necessary to fully elucidate the therapeutic potential of KML-001 across a broader range of cancer types and to establish its position relative to existing cancer treatments. The information presented in this guide provides a foundational understanding for researchers and drug development professionals interested in this promising investigational agent.
References
- 1. Phase I clinical trial of KML001 monotherapy in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Phase I and pharmacokinetic trial of the antitemolerase agent KML001 (KML) and cisplatin (CDDP) in advanced solid tumors. - ASCO [asco.org]
- 4. KML001 cytotoxic activity is associated with its binding to telomeric sequences and telomere erosion in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KML001, a Telomere-Targeting Drug, Sensitizes Glioblastoma Cells to Temozolomide Chemotherapy and Radiotherapy through DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Reproducibility in Pancreatic Cancer Research: A Comparative Analysis of the Investigational Compound KCN1
For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the novel synthetic sulfonamide, KCN1, against the standard-of-care chemotherapeutic agent, gemcitabine, in the context of pancreatic cancer. We delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a comprehensive resource for evaluating the potential of KCN1.
Unveiling KCN1: A Novel Anticancer Agent
KCN1 is a synthetic aryl sulfonamide that has demonstrated significant anticancer properties in preclinical studies.[1] Initially investigated as a potential inhibitor of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, subsequent research has revealed that its anticancer activities extend beyond this mechanism, showing efficacy under both normal and low-oxygen (hypoxic) conditions.[1] The primary mechanism of action identified for KCN1 is the disruption of the interaction between HIF-1α and its transcriptional coactivators p300/CBP, which in turn downregulates the expression of HIF-1 target genes.[2] This interference with a key cellular signaling pathway ultimately leads to the inhibition of cancer cell growth.
Performance in Preclinical Models: KCN1 vs. Gemcitabine
To assess the reproducibility and potential of KCN1, its performance in preclinical models of pancreatic cancer is compared with gemcitabine, a widely used first-line chemotherapeutic agent. The following tables summarize the quantitative data from key in vitro and in vivo experiments.
In Vitro Cell Growth Inhibition
The efficacy of KCN1 in halting the proliferation of various human pancreatic cancer cell lines has been documented. The following table presents the half-maximal inhibitory concentration (IC50) values for KCN1 and provides a comparison with published data for gemcitabine in similar cell lines.
| Cell Line | Compound | IC50 (µM) | Reference |
| HPAC | KCN1 | ~10 | [1] |
| Panc-1 | KCN1 | ~25 | [1] |
| BxPC3 | KCN1 | ~10 | [1] |
| Mia Paca-2 | KCN1 | ~20 | [1] |
| Panc-1 | Gemcitabine | 0.038 | [3] |
| BxPC-3 | Gemcitabine | 0.012 | [3] |
| MIA PaCa-2 | Gemcitabine | 1.3 | [3] |
Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.
In Vivo Tumor Growth Inhibition
The antitumor activity of KCN1 has also been evaluated in mouse xenograft models of pancreatic cancer. The table below summarizes the tumor growth inhibition observed with KCN1 treatment and compares it to reported data for gemcitabine.
| Xenograft Model | Compound | Dosage | Tumor Growth Inhibition (%) | Reference |
| Panc-1 | KCN1 | 60 mg/kg/day | ~60% | [1] |
| Mia Paca-2 | KCN1 | 60 mg/kg/day | ~50% | [1] |
| MIA PaCa-2 | Gemcitabine | 120 mg/kg (twice weekly) | ~50% | [4] |
Understanding the Mechanism: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental reproducibility, this section provides detailed diagrams of the key signaling pathway affected by KCN1 and the workflows of the principal experimental assays.
KCN1 Signaling Pathway
The primary mechanism of action of KCN1 involves the inhibition of the HIF-1 signaling pathway. The following diagram illustrates how KCN1 disrupts the interaction between HIF-1α and its coactivator p300, leading to cell cycle arrest.
Caption: KCN1 inhibits the HIF-1α/p300 interaction, leading to G1 cell cycle arrest.
Experimental Workflow: In Vitro Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cell viability and proliferation. The workflow below outlines the key steps.
Caption: Workflow of the MTT assay for determining cell viability.
Experimental Workflow: In Vivo Xenograft Study
Xenograft studies in immunodeficient mice are a critical step in evaluating the in vivo efficacy of anticancer compounds. The following diagram illustrates a typical workflow.
Caption: Workflow for an in vivo pancreatic cancer xenograft study.
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, detailed experimental protocols for the key assays are provided below.
Cell Lines and Culture Conditions
Human pancreatic cancer cell lines (HPAC, Panc-1, BxPC3, and Mia Paca-2) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] Cells were cultured in a humidified incubator at 37°C with 5% CO2.[1]
In Vitro Cell Growth (MTT) Assay
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The following day, the medium was replaced with fresh medium containing various concentrations of KCN1 or gemcitabine.[1]
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours.[1]
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.[1]
-
The absorbance was measured at 570 nm using a microplate reader.[1]
-
The percentage of cell growth inhibition was calculated relative to untreated control cells.
In Vivo Pancreatic Cancer Xenograft Model
-
Female athymic nude mice (4-6 weeks old) were used for the study.[1]
-
Panc-1 or Mia Paca-2 cells (5 x 10^6 cells in 100 µL of PBS) were injected subcutaneously into the right flank of each mouse.[1]
-
When tumors reached a volume of approximately 100 mm³, the mice were randomized into control and treatment groups.[1]
-
KCN1 was administered intraperitoneally at a dose of 30 or 60 mg/kg/day, 5 days a week.[1] The control group received the vehicle only.
-
Tumor size was measured every three days with calipers, and tumor volume was calculated using the formula: (length × width²) / 2.[1]
-
Mice were monitored for changes in body weight as a measure of toxicity.[1]
-
At the end of the study, mice were euthanized, and tumors were excised for further analysis.
Conclusion
The available preclinical data suggests that KCN1 is a promising investigational compound for the treatment of pancreatic cancer, demonstrating significant in vitro and in vivo activity. Its mechanism of action, involving the inhibition of the HIF-1 pathway, presents a novel therapeutic strategy. While direct comparative studies with gemcitabine are limited, the data presented in this guide provides a foundation for researchers to design and execute reproducible experiments to further evaluate the therapeutic potential of KCN1. The detailed protocols and workflow diagrams are intended to facilitate the replication and extension of these important findings.
References
- 1. KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylsulfonamide KCN1 inhibits in vivo glioma growth and interferes with HIF signaling by disrupting HIF-1α interaction with cofactors p300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
Safety Operating Guide
KC01 proper disposal procedures
To ensure the safe and proper disposal of any substance in a laboratory setting, it is crucial to have accurate and specific information about its chemical identity and associated hazards. The identifier "KC01" is not a universally recognized chemical name or code, and as such, does not correspond to a substance with standardized disposal procedures.
To provide you with the essential safety and logistical information you need for the disposal of "this compound," please provide more specific details, such as:
-
Chemical Name or CAS Number: The formal chemical name or the unique Chemical Abstracts Service (CAS) registry number for the substance.
-
Safety Data Sheet (SDS): The SDS for the substance will contain a dedicated section on disposal considerations.
-
Nature of the Substance: Is it a solid, liquid, or gas? Is it a reagent, solvent, or a biological material?
-
Associated Hazards: Is the substance flammable, corrosive, toxic, or reactive?
Once this information is available, a comprehensive and accurate disposal plan can be developed. In the meantime, the following general workflow outlines the critical steps for assessing and executing the proper disposal of any laboratory chemical.
Caption: General workflow for laboratory chemical disposal.
Essential Safety and Handling Guide for Potassium Chloride (KCl)
Important Note: The following information pertains to Potassium Chloride (KCl), as "KC01" is not a standard chemical identifier. If "this compound" refers to a different substance, you must obtain and consult its specific Safety Data Sheet (SDS) before handling.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Potassium Chloride (KCl).
Hazard Identification and Personal Protective Equipment (PPE)
Potassium Chloride is generally not considered a hazardous substance. However, it may cause irritation upon contact with eyes or skin, and may be harmful if inhaled or swallowed in large quantities. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1]
Personal Protective Equipment (PPE) Requirements:
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Chemical safety goggles | To prevent eye irritation from dust or splashes.[1][2] |
| Skin Protection | Protective gloves (e.g., nitrile) and a lab coat | To prevent skin irritation and contamination of personal clothing.[1][2] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent respiratory tract irritation from inhalation of dust.[1] |
Safe Handling and Storage Procedures
Adherence to good laboratory practices is crucial when handling any chemical, including Potassium Chloride.
Handling:
-
Ensure adequate ventilation in the work area.[3]
-
Avoid generating dust.[3]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[3][5]
-
Use appropriate PPE as outlined in the table above.
Storage:
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1][5] |
| Skin Contact | Wash the affected area with soap and water. If irritation persists, seek medical attention.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek medical attention if irritation persists.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person feels unwell, seek medical attention.[1][5] |
Accidental Release and Disposal Plan
Accidental Release: In the event of a spill, follow these steps:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation.[3]
-
Collect the material in a suitable, labeled container for disposal.[3][4]
-
Clean the spill area with water.[3]
Disposal:
-
Dispose of Potassium Chloride waste in accordance with local, state, and federal regulations.[6]
-
Do not allow the substance to enter drains or waterways.[1]
Experimental Workflow for Handling KCl
The following diagram illustrates a standard workflow for safely handling Potassium Chloride in a laboratory setting.
Caption: Workflow for the safe handling of Potassium Chloride.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
